molecular formula C31H25Cl2NO5 B557364 Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh CAS No. 112402-12-7

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

Katalognummer: B557364
CAS-Nummer: 112402-12-7
Molekulargewicht: 562,42 g/mole
InChI-Schlüssel: ZOUABXSNYLWHTP-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh, also known as Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh, is a useful research compound. Its molecular formula is C31H25Cl2NO5 and its molecular weight is 562,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUABXSNYLWHTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634731
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112402-12-7
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Strategic Application of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Tyrosine Protection in Peptide Synthesis

In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity target peptides. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant synthetic challenge. Inadequate protection can lead to a cascade of undesirable side reactions, including O-acylation during coupling and alkylation during cleavage, thereby compromising the integrity of the final product.

This guide provides an in-depth exploration of N-α-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine (Fmoc-Tyr(2,6-dichloro-Bzl)-OH), a specialized building block designed for scenarios demanding exceptional side-chain stability. We will delve into its core chemical properties, the rationale for its application over other protected tyrosine derivatives, and provide detailed, field-proven protocols for its use. This document is structured to serve as a practical resource for researchers at the forefront of peptide chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

Core Chemical Properties of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a white crystalline powder, readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1][2] Its foundational chemical and physical properties are summarized below.

PropertyValueReferences
CAS Number 112402-12-7[1][3]
Molecular Formula C₃₁H₂₅Cl₂NO₅[1][3]
Molecular Weight 562.5 g/mol [1]
Appearance White crystalline powder[1][2]
Melting Point 162-176 °C[1][2]
Optical Rotation [α]D²⁰ = -18 ± 2º (c=1 in DMF)[1]
Storage Conditions 2-8 °C, desiccated[1][2]

The 2,6-Dichlorobenzyl Group: A Shield of Enhanced Stability

The defining feature of Fmoc-Tyr(2,6-dichloro-Bzl)-OH is the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether protecting the tyrosine side chain. This group is engineered for superior stability under acidic conditions compared to standard benzyl (Bzl) or tert-butyl (tBu) ethers.[4]

Causality of Enhanced Acid Stability

The stability of the 2,6-Cl₂-Bzl group stems from the electronic and steric effects of the two chlorine atoms on the benzyl ring.[4] These electron-withdrawing groups destabilize the formation of a carbocation intermediate that is central to the acid-catalyzed cleavage mechanism (SN1-type). This makes the 2,6-Cl₂-Bzl group significantly more resistant to cleavage by moderate acids like trifluoroacetic acid (TFA), a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy.[4][5] In fact, the 2,6-Cl₂-Bzl group is stable to 50% TFA in DCM, a condition that would readily cleave a tBu group.[4]

This enhanced stability makes Fmoc-Tyr(2,6-dichloro-Bzl)-OH a valuable asset in specific synthetic contexts:

  • Boc/Bzl Solid-Phase Peptide Synthesis: In Boc chemistry, where the Nα-Boc group is repeatedly removed with TFA, the high acid resistance of the 2,6-Cl₂-Bzl group ensures the tyrosine side chain remains protected throughout the synthesis.[4]

  • Synthesis of Fully Protected Peptide Fragments: For convergent or fragment-based peptide synthesis, it is often necessary to cleave a protected peptide from a hyper-acid-labile resin while keeping the side-chain protecting groups intact. The stability of the 2,6-Cl₂-Bzl group to dilute TFA allows for this selective cleavage, yielding a fully protected fragment ready for subsequent ligation.[4]

Comparative Analysis of Tyrosine Protecting Groups

The selection of a tyrosine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table provides a comparative overview of the most common choices.

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesPrimary Cleavage Conditions
tert-Butyl tBuOrthogonal to Fmoc chemistry; clean cleavage with TFA.[6]Susceptible to tert-butylation of the tyrosine ring if scavengers are inadequate.TFA
Benzyl BzlCleavable by strong acids and hydrogenolysis.Partially labile to repetitive TFA treatment, limiting its use in long Boc-SPPS.HF, TFMSA, Hydrogenolysis
2,6-Dichlorobenzyl 2,6-Cl₂-BzlHigh acid stability (stable to 50% TFA); reduced risk of O- to C-migration due to steric hindrance.[4]Requires strong acids (HF, TFMSA) for cleavage; not orthogonal in standard Fmoc/tBu strategies.HF, TFMSA

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and explanations to ensure successful implementation.

Protocol 1: Incorporation of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in Fmoc-SPPS

The incorporation of Fmoc-Tyr(2,6-dichloro-Bzl)-OH requires robust activation conditions due to the steric hindrance imparted by the bulky side-chain protecting group.

Workflow for Coupling Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation of Fmoc-Tyr(2,6-Cl2-Bzl)-OH Coupling Coupling to Resin Preactivation->Coupling Add to resin Monitoring Monitoring with Kaiser Test Coupling->Monitoring Wash DMF Wash Monitoring->Wash Negative Test Capping Capping (Optional) Monitoring->Capping Positive Test Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Capping->Wash Start Dry Peptide-Resin Cocktail Prepare Cleavage Cocktail Cleavage Cleavage Reaction (e.g., HF or TFMSA) Cocktail->Cleavage Add to resin Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Isolate Isolate Crude Peptide (Centrifugation/Filtration) Precipitate->Isolate Purify Purify via RP-HPLC Isolate->Purify

Caption: General workflow for strong acid-mediated cleavage and deprotection.

Method A: Hydrogen Fluoride (HF) Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Place the dried peptide-resin (e.g., 0.2 mmol scale) in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add a pre-chilled scavenger mixture. A common mixture for tyrosine-containing peptides is p-cresol (1 mL) and dimethylsulfide (DMS) (6.5 mL). [7] * Rationale: Scavengers are critical to trap the highly reactive benzyl carbocations generated during cleavage, preventing them from alkylating sensitive residues like tyrosine and tryptophan. [7][8]3. HF Distillation: Cool the reaction vessel in a dry ice/alcohol bath. Distill anhydrous HF (approximately 10 mL) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Isolation: Wash the resin with a small amount of TFA and precipitate the crude peptide by adding the combined filtrates to a large volume of cold diethyl ether. Isolate the peptide by centrifugation or filtration.

Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA offers a viable alternative to HF that does not require a specialized apparatus, though it is still a highly corrosive acid. [1]

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Scavenger and TFA Addition: Add a scavenger mixture, typically thioanisole and m-cresol, and cool the flask in an ice bath. Add chilled TFA (2 mL). [1]3. TFMSA Addition: Slowly add TFMSA (200 µL) dropwise to the stirred suspension.

    • Rationale: The reaction is exothermic, and slow addition helps to control the temperature.

  • Cleavage Reaction: Allow the reaction to stir at room temperature for 60-90 minutes.

  • Peptide Precipitation and Isolation: Filter the resin and wash with a small volume of TFA. Combine the filtrates and precipitate the crude peptide in cold diethyl ether as described for the HF cleavage protocol.

Conclusion: Strategic Deployment for Synthetic Success

Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a powerful, albeit specialized, tool in the arsenal of the peptide chemist. Its exceptional acid stability provides a crucial advantage in Boc-based SPPS and in the synthesis of protected peptide fragments for convergent strategies. While its use in standard Fmoc/tBu synthesis is less common due to the non-orthogonal nature of its cleavage, understanding its properties and the specific conditions required for its incorporation and removal allows for its strategic deployment to overcome complex synthetic hurdles. By carefully considering the overall synthetic design and employing the robust protocols outlined in this guide, researchers can confidently leverage the unique attributes of Fmoc-Tyr(2,6-dichloro-Bzl)-OH to advance their research and development objectives.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SlideShare. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. International journal of peptide and protein research, 21(1), 57–65.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Fmoc-Tyr(2,6-dichloro-Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,6-Dichlorobenzyl Protecting Group in Tyrosine Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the precise control of reactive side chains is paramount to achieving high-purity target peptides.[1][2] Tyrosine, with its nucleophilic hydroxyl group, presents a particular challenge as it can be susceptible to undesired modifications during various stages of synthesis.[3] The selection of an appropriate side-chain protecting group for tyrosine is therefore a critical determinant of synthetic success. This application note details the use of N-α-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine (Fmoc-Tyr(2,6-dichloro-Bzl)-OH), a key building block for the incorporation of tyrosine into complex peptide sequences with enhanced stability and control.[4]

The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether protecting group offers a significant advantage due to its increased acid stability compared to the more conventional benzyl (Bzl) group.[3][5] This heightened stability prevents premature deprotection during the repetitive acidic treatments that can occur in some SPPS strategies, thereby minimizing side reactions. While the tert-butyl (tBu) group is a common choice for tyrosine side-chain protection in standard Fmoc/tBu strategies, the 2,6-Cl₂-Bzl group provides an orthogonal option that is particularly valuable for the synthesis of fully protected peptide fragments intended for fragment condensation strategies.[3][6] This guide provides a comprehensive protocol for the effective utilization of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in Fmoc-based SPPS, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental to its successful application in peptide synthesis.

PropertyValue
Synonyms Fmoc-L-Tyr(2,6-diCl-Bzl)-OH, Fmoc-Tyr(2,6-Cl2Bzl)-OH, Fmoc-Tyr(Dcb)-OH
CAS Number 112402-12-7[4][7]
Molecular Formula C₃₁H₂₅Cl₂NO₅[7]
Molecular Weight 562.44 g/mol [7]
Appearance White crystalline powder[4][]
Purity ≥ 98% (HPLC)[4][]
Melting Point 162-176 °C[4]
Optical Rotation [α]D20 = -18 ± 2º (c=1 in DMF)[4]
Solubility Soluble in DMF and DMSO
Storage Store at 2-8 °C[]

Experimental Workflow for Solid-Phase Peptide Synthesis

The integration of Fmoc-Tyr(2,6-dichloro-Bzl)-OH into an SPPS workflow follows the standard iterative cycle of deprotection, coupling, and washing. The following diagram illustrates the key stages of this process.

SPPS_Workflow Start Start: Resin Support (e.g., Wang, 2-Chlorotrityl) Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection If resin is pre-loaded with Fmoc-amino acid Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-Tyr(2,6-Cl2-Bzl)-OH + Coupling Reagents Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After last amino acid Cycle->Deprotection n-1 cycles End Purified Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

The following protocols are provided for a standard 0.1 mmol synthesis scale. Reagent volumes and reaction times may need to be adjusted for different scales or specific peptide sequences.

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible for subsequent chemical transformations, leading to higher reaction efficiency.[9]

  • Place the appropriate amount of resin (e.g., 2-chlorotrityl chloride resin for protected fragments or Wang resin for C-terminal acids) in a suitable reaction vessel.[10]

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Protocol 2: First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin)

Rationale: 2-chlorotrityl chloride resin allows for the mild cleavage of the peptide, preserving acid-labile side-chain protecting groups, which is ideal for the synthesis of protected fragments.

  • Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid (relative to the resin substitution) in dichloromethane (DCM).

  • Add 3.0-4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the solution to the swelled resin and agitate for 1-2 hours at room temperature.

  • To cap any remaining unreacted trityl chloride groups, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[11]

  • Wash the resin thoroughly with DMF and DCM and proceed to Fmoc deprotection.

Protocol 3: Iterative Fmoc Deprotection

Rationale: The Fmoc group is a base-labile protecting group, and its removal with a secondary amine like piperidine exposes the N-terminal amine for the next coupling step.[12] The two-step deprotection ensures complete removal of the Fmoc group.

  • Add a solution of 20% piperidine in DMF to the swelled peptide-resin.

  • Agitate for 3-5 minutes and then drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete deprotection.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 4: Coupling of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Rationale: The carboxylic acid of the incoming amino acid must be activated to facilitate the formation of the amide bond with the free N-terminal amine of the growing peptide chain. The choice of coupling reagent can influence the efficiency and extent of racemization.[14][15]

  • Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Tyr(2,6-dichloro-Bzl)-OH and a suitable coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in a minimal amount of DMF.[9][12]

  • Add 6-10 equivalents of a tertiary amine base, such as DIPEA or 2,4,6-collidine, to the activation mixture.[12] The use of collidine is recommended to minimize racemization, especially for sensitive amino acids.[12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.[12]

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Deprotection

Rationale: The final step involves cleaving the completed peptide from the resin support and simultaneously removing the side-chain protecting groups. The 2,6-dichlorobenzyl group is more acid-stable than a standard benzyl group and requires strong acidic conditions for cleavage.[3]

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and the protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended to prevent side reactions.[16]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance; peptide aggregation.Increase coupling time and/or temperature. Use a more potent coupling reagent like HATU.[12] Consider using a chaotropic salt or a different solvent system (e.g., NMP instead of DMF).[16]
Incomplete Fmoc Deprotection Peptide aggregation.Increase deprotection time. For difficult sequences, consider using a stronger base solution, such as 2% DBU/2% piperidine in DMF, but be cautious as DBU can promote aspartimide formation.[6]
Side Reactions during Cleavage Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met, Tyr).Use an appropriate scavenger cocktail. For the 2,6-Cl₂-Bzl group, ensure a sufficiently long cleavage time with a strong acid like TFA.[3]
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues, particularly when followed by a small amino acid like glycine.Add 0.5 M HOBt to the piperidine deprotection solution to suppress this side reaction.[16]

Conclusion

Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a valuable reagent for the synthesis of complex peptides, offering enhanced side-chain protection stability that is particularly advantageous for the preparation of fully protected peptide fragments. By understanding the chemical principles behind its use and adhering to optimized protocols, researchers can effectively incorporate this derivative into their SPPS workflows to achieve high-quality synthetic peptides for a wide range of applications in research and drug discovery.

References

  • PubMed Central. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • MDPI. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 11: Peptides. Retrieved from [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Fmoc-Tyr(2,6-dichloro-Bzl)-OH for Enhanced Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Non-Natural Amino Acids in Drug Discovery

The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, selectivity, and potency. The incorporation of non-natural amino acids is a cornerstone of modern peptide design, offering researchers precise control over a peptide's pharmacological profile.[1][2] These modifications can introduce novel functionalities, constrain peptide conformation, and critically, confer resistance to proteolytic degradation—a primary obstacle in peptide drug development.[1]

This guide focuses on a particularly valuable building block: Fmoc-Tyr(2,6-dichloro-Bzl)-OH . We will explore the strategic advantages conferred by the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) protecting group on the tyrosine side chain and provide detailed, field-proven protocols for its successful incorporation into bioactive peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Why Tyr(2,6-Cl2-Bzl)? The Advantage of Enhanced Acid Stability

In standard Fmoc-SPPS, the side chain of tyrosine is typically protected with a tert-butyl (tBu) group, which is labile to the final trifluoroacetic acid (TFA) cleavage cocktail.[3] However, for more complex syntheses, such as the preparation of fully protected peptide fragments for convergent synthesis, a more robust protecting group is required.

The 2,6-dichlorobenzyl ether offers superior stability to the acidic conditions used for Boc-group removal and is significantly more stable to TFA than a standard benzyl (Bzl) ether.[3][4] The two electron-withdrawing chlorine atoms on the benzyl ring reduce the electron density of the ether oxygen, thereby increasing its stability against acid-mediated cleavage. This enhanced stability makes Fmoc-Tyr(2,6-Cl2-Bzl)-OH an excellent choice for:

  • Segment Condensation: Synthesizing fully protected peptide fragments on hyper-acid-labile resins for subsequent ligation in solution.[3]

  • Complex Peptides: Minimizing premature side-chain deprotection during long or difficult syntheses that may require extended or repeated coupling cycles.

  • Orthogonal Deprotection Schemes: Providing an additional layer of protection that can be removed under specific, harsher conditions (e.g., HF cleavage) if needed, complementing other side-chain protecting groups.[3][4]

Section 1: Physicochemical Properties & Handling

Before proceeding to synthesis, it is crucial to understand the properties of the reagent.

PropertyValueSource
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine[5]
CAS Number 112402-12-7[6][7]
Molecular Formula C₃₁H₂₅Cl₂NO₅[6][7]
Molecular Weight 562.44 g/mol [6][7]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM (for coupling)

Storage and Handling: Like most Fmoc-amino acid derivatives, Fmoc-Tyr(2,6-Cl2-Bzl)-OH should be stored at 2-8°C in a desiccated environment. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

Section 2: Core Protocol for SPPS Incorporation

This section provides a detailed, step-by-step protocol for the manual incorporation of Fmoc-Tyr(2,6-Cl2-Bzl)-OH into a growing peptide chain on a solid support. The principles are directly applicable to automated synthesizers.

Workflow Overview

The following diagram illustrates the iterative cycle of Fmoc-SPPS, highlighting the key step of coupling the modified tyrosine residue.

SPPS_Workflow cluster_resin Solid Support Resin Resin-NH-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Fmoc-Tyr(2,6-Cl2-Bzl)-OH + Activator Wash1->Coupling Resin-NH2-AA(n) Wash2 DMF Wash Coupling->Wash2 Resin-NH-Tyr-AA(n) Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Cleavage Final Cleavage & Deprotection Cycle->Cleavage Final Cycle FinalPeptide Purified Peptide with Tyr(2,6-Cl2-Bzl) Cleavage->FinalPeptide

Fig. 1: Iterative workflow for Fmoc-SPPS.
Protocol 2.1: Manual Coupling of Fmoc-Tyr(2,6-Cl2-Bzl)-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(2,6-Cl2-Bzl)-OH

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N'-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: Anhydrous, peptide synthesis grade DMF (N,N-Dimethylformamide)

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (e.g., by treatment with 20% piperidine in DMF for 5-20 minutes).[8]

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Activation of the Amino Acid (Pre-activation):

    • In a separate vial, dissolve Fmoc-Tyr(2,6-Cl2-Bzl)-OH (225 mg, 0.4 mmol, 4 eq.) and HBTU/HATU (151 mg, 0.4 mmol, 4 eq.) in ~3 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq.).

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

    • Rationale: Pre-activation forms the reactive O-acylisourea intermediate, ensuring a rapid and efficient coupling reaction upon addition to the resin. Due to the steric hindrance from the dichlorobenzyl group, using a potent activator like HATU is recommended for optimal results.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the mixture using a shaker or bubbling with inert gas for 1-2 hours at room temperature.

    • Causality: The sterically hindered nature of Tyr(2,6-Cl2-Bzl) may slow coupling kinetics compared to smaller amino acids. A longer coupling time or a double coupling strategy is often warranted.

  • Monitoring the Coupling Reaction (Self-Validation):

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • A positive result (beads turn dark blue/purple) indicates incomplete coupling. If positive, drain the vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid for another 1-2 hours.

  • Washing:

    • Once the coupling is complete (ninhydrin test is negative), drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts. The resin is now ready for the deprotection of the Fmoc group of the newly added Tyr residue to continue chain elongation.

Section 3: Cleavage and Final Deprotection

The key advantage of the 2,6-Cl2-Bzl group is its high acid stability.[4] It is resistant to standard TFA cleavage cocktails used for removing tBu-based side-chain protecting groups. This makes it ideal for synthesizing protected fragments. However, if the final product requires a free tyrosine, a stronger acid is necessary.

Protocol 3.1: Cleavage from Resin with Side-Chain Deprotection

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Wang or Rink Amide) and removing most standard protecting groups (like Boc, tBu, Trt), while leaving the 2,6-Cl2-Bzl group intact .

Cleavage Cocktail (Reagent R):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water (H₂O)

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for 30 minutes.

  • Add the cleavage cocktail to the resin (~10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the peptide under vacuum. The resulting peptide will have a free C-terminus (or C-terminal amide) and deprotected side chains, except for Tyr(2,6-Cl2-Bzl).

Note: For complete removal of the 2,6-Cl2-Bzl group, treatment with strong acids like anhydrous Hydrogen Fluoride (HF) is typically required.[3][4] This procedure requires specialized equipment and safety precautions and is beyond the scope of this standard application note.

Section 4: Quality Control & Characterization

Post-synthesis analysis is a critical self-validating step to confirm successful incorporation and determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques.[9][10]

Analytical Workflow

QC_Workflow Crude Crude Peptide Pellet (Post-Cleavage) Dissolve Dissolve in Aqueous Acetonitrile (+0.1% TFA or FA) Crude->Dissolve HPLC Analytical RP-HPLC Dissolve->HPLC MS LC-MS Analysis Dissolve->MS Purity Purity Assessment (Peak Area % at 214nm) HPLC->Purity Identity Identity Confirmation (Expected Mass vs. Found) MS->Identity

Fig. 2: Post-synthesis analytical workflow.
Expected Mass Shift

The incorporation of one Fmoc-Tyr(2,6-Cl2-Bzl)-OH residue, followed by Fmoc removal, results in a net mass increase corresponding to the Tyr(2,6-Cl2-Bzl) residue.

  • Mass of Tyrosine (residue): 163.06 Da

  • Mass of Tyr(2,6-Cl2-Bzl) (residue): 321.00 Da

  • Net Mass Increase per Incorporation: ~158 Da

When analyzing the final peptide by mass spectrometry, the observed molecular weight should match the theoretical mass calculated with this modification.

Typical HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.[11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

  • Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes. The exact gradient should be optimized for the specific peptide sequence.

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic residues).[12]

  • Expected Result: The incorporation of the hydrophobic 2,6-dichlorobenzyl group will typically result in a significant increase in the peptide's retention time on a reverse-phase HPLC column compared to its unmodified analog.

Section 5: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test)1. Steric hindrance of Tyr(2,6-Cl2-Bzl).2. Poor resin swelling.3. Inefficient activation reagents or expired solutions.1. Perform a second coupling (double couple).2. Increase coupling time to 2-4 hours.3. Switch to a more potent activator like HATU.4. Ensure resin is fully swelled in DMF before synthesis.
Low Purity of Crude Peptide 1. Incomplete Fmoc deprotection in previous cycles.2. Side reactions during cleavage (e.g., re-attachment to resin).1. Increase Fmoc deprotection time or use DBU in the piperidine solution for difficult sequences.2. Ensure sufficient scavengers (TIS) are used in the cleavage cocktail.
Unexpected Mass in MS 1. Incomplete deprotection of other side chains.2. Alkylation of sensitive residues (Trp, Cys) during cleavage.1. Review the cleavage cocktail composition and time.2. Add specific scavengers (e.g., EDT for Trp protection).3. Confirm masses of all protecting groups used.

References

  • Digital Commons@Kennesaw State. Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]

  • National Institutes of Health (NIH). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Royal Society of Chemistry. The synthesis of peptides and proteins containing non-natural amino acids. [Link]

  • American Chemical Society. Ribosomal Synthesis of Unnatural Peptides. [Link]

  • JPT Peptide Technologies. All About Amino Acids. [Link]

  • Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Bruker. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • Aapptec. SYNTHESIS NOTES. [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Acadechem. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Angene. Fmoc-L-Tyr(2, 6-Cl2-Bzl)-OH, min 96%, 1 gram. [Link]

  • UC Irvine Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

Sources

Synthesis of peptide fragments with Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Peptide Fragments Using Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Authored by: A Senior Application Scientist

Introduction: Overcoming the Tyrosine Challenge in Peptide Synthesis

The incorporation of tyrosine (Tyr) residues into peptide sequences is fundamental for synthesizing biologically active peptides and peptidomimetics. However, the nucleophilic phenol side chain of tyrosine presents a significant challenge during solid-phase peptide synthesis (SPPS). Left unprotected, it can undergo undesirable side reactions, most notably O-acylation during coupling steps and alkylation by carbocations generated during the cleavage of other protecting groups.[1][2]

Standard protecting groups like tert-Butyl (tBu) are effective but are cleaved under the same strong acidic conditions (e.g., Trifluoroacetic Acid - TFA) used to release the peptide from many common resins. This prevents the generation of fully protected peptide fragments needed for convergent synthesis strategies.[1][3] The Benzyl (Bzl) group offers an alternative, but its lability in standard TFA cocktails can be partial, and more importantly, it is susceptible to migration from the oxygen to the C3 position of the aromatic ring during strong acid cleavage (e.g., with HF), forming an irreversible 3-benzyltyrosine byproduct.[4][5]

To address these limitations, Fmoc-Tyr(2,6-dichloro-Bzl)-OH was developed. The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether protecting group provides a robust and strategic advantage for modern peptide synthesis, particularly for the assembly of protected peptide fragments. Its unique electronic and steric properties ensure the integrity of the tyrosine side chain throughout synthesis while allowing for planned, orthogonal deprotection strategies. This guide provides a comprehensive overview and detailed protocols for the effective application of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in advanced peptide synthesis.

The Scientific Rationale: Why 2,6-Dichlorobenzyl Protection?

The efficacy of the 2,6-Cl₂-Bzl group stems from two key chemical principles: enhanced acid stability and steric hindrance.

  • Enhanced Acid Stability : The two electron-withdrawing chlorine atoms on the benzyl ring decrease the electron density of the ether oxygen, making it less susceptible to protonation and subsequent cleavage by acid. This renders the 2,6-Cl₂-Bzl group significantly more stable to repeated treatments with TFA solutions (typically 20-50% in DCM) used for Nα-Fmoc group removal compared to the standard benzyl group.[4][6] This stability is crucial for synthesizing long peptides or for strategies that require the side chain to remain protected after the peptide is cleaved from a hyper-acid-labile resin.

  • Steric Hindrance and Prevention of Side Reactions : The two chlorine atoms at the ortho positions of the benzyl ring provide substantial steric bulk around the ether linkage. This steric shield effectively prevents the intramolecular rearrangement (O- to C-migration) that plagues the standard Bzl group during final cleavage with strong acids like HF.[4] This ensures the final peptide contains the native tyrosine structure, enhancing the purity and reliability of the synthesis.

These properties make Fmoc-Tyr(2,6-dichloro-Bzl)-OH the ideal choice for fragment condensation strategies, where fully protected peptide segments are synthesized and later ligated in solution or on a solid support.[1][3]

Comparative Analysis of Tyrosine Protecting Groups

To fully appreciate the advantages of the 2,6-Cl₂-Bzl group, a comparison with other common tyrosine protecting groups used in Fmoc-SPPS is essential.

Protecting GroupStructureKey AdvantagesKey LimitationsCleavage ConditionsSuitability for Protected Fragments
tert-Butyl (tBu) -C(CH₃)₃Stable to piperidine; clean cleavage.Labile to TFA; risk of 3-tert-butyltyrosine formation without scavengers.Strong acids (e.g., >90% TFA, HF).[4]No, cleaved concurrently with resin cleavage.
Benzyl (Bzl) -CH₂-C₆H₅More acid-stable than tBu.Partially cleaved by TFA; high risk of O- to C-migration to form 3-benzyltyrosine under strong acid conditions.[4]Strong acids (e.g., HF, TFMSA).[4]Limited, due to instability and side reactions.
2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) -CH₂-C₆H₃Cl₂Stable to 50% TFA; steric hindrance prevents rearrangement.[4][6]Requires very strong acid for cleavage.Strong acids (e.g., HF, TFMSA).[4][7]Yes, ideal for fragment synthesis on acid-labile resins.[1]
2-Bromobenzyloxycarbonyl (2-BrZ) -C(O)O-CH₂-C₆H₄BrStable to repeated acid treatments for Boc removal.Labile to piperidine, limiting its use in standard Fmoc-SPPS protocols.[4]Strong acids (e.g., HF, TFMSA), piperidine.[4]Limited in Fmoc strategy.

Experimental Workflow and Protocols

The following section details a step-by-step protocol for the incorporation of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Diagram: Standard Fmoc-SPPS Cycle

The diagram below illustrates the iterative four-step process for elongating the peptide chain on the solid support.

SPPS_Cycle cluster_main Fmoc-SPPS Iterative Cycle resin Peptide-Resin (Nα-Fmoc Protected) deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Start Cycle wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Peptide-Resin (n+1) (Nα-Fmoc Protected) wash2->next_cycle Ready for Next Cycle

Caption: The four main stages of a single amino acid incorporation cycle in Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-Tyr(2,6-Cl₂-Bzl)-OH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragments or Wang resin for full deprotection).

Materials and Reagents:

  • Fmoc-Tyr(2,6-Cl₂-Bzl)-OH (CAS: 112402-12-7)[][9]

  • Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin, 1.0-1.6 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • For HATU/HBTU coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

Procedure:

  • Resin Swelling & Preparation:

    • Place the resin (e.g., 100 mg for 0.1 mmol scale) in a suitable reaction vessel.

    • Wash and swell the resin with DMF (3 x 5 mL) for 30-60 minutes.

    • If starting a new synthesis, perform the loading of the first Fmoc-amino acid according to standard protocols for the chosen resin.[10] If elongating a chain, proceed to step 2.

  • Nα-Fmoc Deprotection:

    • Drain the DMF from the swollen peptide-resin.

    • Add a solution of 20% piperidine in DMF (v/v) (5 mL) to the resin.[11]

    • Agitate the mixture at room temperature for 5 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution and wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) should be performed to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • Rationale: The carboxylic acid of the incoming Fmoc-amino acid must be activated to form a reactive species that will readily form a peptide bond with the free amine on the peptide-resin.[12]

    • Method A (Carbodiimide/HOBt):

      • In a separate vial, dissolve Fmoc-Tyr(2,6-Cl₂-Bzl)-OH (3 eq., 0.3 mmol, ~169 mg) and HOBt (3 eq., 0.3 mmol, ~46 mg) in DMF (2 mL).

      • Add DIC (3 eq., 0.3 mmol, ~47 µL) to the solution and allow it to pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

    • Method B (Onium Salt - HATU/HBTU):

      • In a separate vial, dissolve Fmoc-Tyr(2,6-Cl₂-Bzl)-OH (3 eq., 0.3 mmol, ~169 mg) and HATU (2.9 eq., 0.29 mmol, ~110 mg) in DMF (2 mL).

      • Add DIPEA or Collidine (6 eq., 0.6 mmol, ~105 µL) to the vial. The solution will typically change color.

      • Immediately add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a colorimetric test (e.g., Kaiser test) to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a double coupling.

  • Washing:

    • After complete coupling, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next cycle.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage of the Peptide Fragment

This protocol is designed for cleaving a fully protected peptide fragment from a hyper-acid-labile resin like 2-Chlorotrityl chloride (2-CTC) resin. The 2,6-Cl₂-Bzl group will remain intact.

Reagents:

  • TFA-scavenger solution (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) - Only for final, full deprotection.

  • Mild cleavage cocktail for protected fragments: Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v).[13]

Procedure:

  • Wash the final peptide-resin with DCM (5 x 5 mL) to remove all DMF.

  • Dry the resin under a stream of nitrogen for 15 minutes.

  • Prepare the mild cleavage cocktail (e.g., 10 mL for 100 mg resin).

  • Add the cocktail to the resin and agitate gently at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate into a round-bottom flask containing pyridine or another weak base (approx. 10% of the filtrate volume) to neutralize the acid.

  • Repeat the cleavage (steps 4-5) with fresh cocktail one more time to ensure complete recovery.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Precipitate the protected peptide fragment by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • Characterize the protected fragment by HPLC and Mass Spectrometry.

Diagram: Protection & Deprotection Orthogonality

This diagram illustrates the orthogonal strategy enabled by Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.

Caption: Orthogonal deprotection scheme showing distinct conditions for removing different protecting groups.

Conclusion and Expert Recommendations

Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a superior building block for the synthesis of complex peptides, particularly when a fragment condensation strategy is employed. Its enhanced stability to standard Fmoc-SPPS conditions and the steric inhibition of acid-catalyzed side reactions ensure higher purity and yield of the target peptide.[1][4] For researchers and drug development professionals, mastering the use of this reagent opens the door to more efficient and reliable production of long or difficult-sequence peptides, cyclic peptides, and small proteins. It is highly recommended for any synthesis where the integrity of the tyrosine side chain is paramount and where the generation of protected peptide fragments is the primary goal.

References

  • Benchchem. Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry. Benchchem.
  • Benchchem. A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences. Fmoc-O-2,6-dichlorobenzyl-L-tyrosine. BOC Sciences.
  • Creative Peptides. Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH. Creative Peptides.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Amino Acid-Protecting Groups. ResearchGate.
  • Coin, I., et al. Introduction to Peptide Synthesis. PMC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 38(3), 591-592. Available from: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Aapptec Peptides.
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • Guryanov, I., et al. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • T boc fmoc protocols in peptide synthesis. Slideshare. Available from: [Link]

  • Protecting Groups.
  • Chatlani, R., et al. (1993). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). TYROSINE PROTECTING GROUPS- MINIMIZATION OF REARRANGEMENT TO 3-ALKYLTYROSINE DURING ACIDOLYSIS. ChemInform. Available from: [Link]

  • Thompson, D. A., et al. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available from: [Link]

  • Stewart, F. H. C. (1981). O-Acylation of Tyrosine during Peptide Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

Sources

Fmoc-Tyr(2,6-dichloro-Bzl)-OH application in enzyme inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in the Synthesis of Peptide-Based Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry.

Introduction: The Critical Role of Modified Tyrosine Analogs in Enzyme Inhibition

The phosphorylation and dephosphorylation of tyrosine residues are pivotal events in cellular signal transduction, governed by the competing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPases).[1] Dysregulation of these enzymatic pathways is a hallmark of numerous diseases, including cancer and metabolic disorders. Consequently, the development of specific inhibitors for these enzymes is a major focus of therapeutic research.[1]

Peptide-based molecules that mimic enzyme substrates or products are powerful tools for developing potent and selective inhibitors. Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a key building block in this endeavor.[2] It is a derivative of L-tyrosine where the α-amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl is protected by the acid-labile 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether. This specific protecting group strategy offers enhanced stability and synthetic versatility, making it invaluable for constructing complex peptide inhibitors designed to probe and modulate enzyme function.[3][]

This guide provides a comprehensive overview of the strategic advantages of Fmoc-Tyr(2,6-dichloro-Bzl)-OH and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 112402-12-7[2][5][6]
Molecular Formula C₃₁H₂₅Cl₂NO₅[2][6]
Molecular Weight 562.44 g/mol [6][7]
Appearance White crystalline powder[2][]
Purity ≥98% (HPLC)[2][]
Melting Point 162-176 °C[2][]
Optical Rotation [α]D²⁰ = -18 ± 2º (c=1 in DMF)[2]
Storage Conditions 2-8 °C[2][]

The Strategic Advantage of the 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) Protecting Group

The choice of a side-chain protecting group is a critical decision in peptide synthesis, dictating the overall synthetic strategy.[8] While the tert-butyl (tBu) group is common in Fmoc chemistry, the 2,6-Cl₂-Bzl group offers distinct advantages, particularly for complex targets or fragment condensation strategies.

  • Enhanced Acid Stability: The electron-withdrawing effect of the two chlorine atoms makes the 2,6-Cl₂-Bzl ether significantly more stable to acid than the standard benzyl (Bzl) ether.[3][9] It is stable to the repeated treatments with mild acid that might be used for cleaving peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin.[8][10] This stability allows for the synthesis of fully protected peptide fragments, which can be cleaved from the resin with their side-chain protection intact for subsequent use in fragment condensation approaches.[3][8]

  • Orthogonality in Fmoc/tBu Strategy: The 2,6-Cl₂-Bzl group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group during chain elongation.[10] This orthogonality is fundamental to the success of Fmoc-based SPPS.[8]

  • Final Cleavage: Despite its stability, the 2,6-Cl₂-Bzl group can be efficiently removed during the final cleavage from the resin using strong acid cocktails, typically those containing trifluoroacetic acid (TFA).[8] This ensures that the native tyrosine side chain is revealed in the final, purified peptide inhibitor.

Application Protocol: Synthesis of a Model Peptide Inhibitor via Fmoc-SPPS

This section provides a detailed, step-by-step protocol for the manual synthesis of a model peptide containing a Tyr(2,6-Cl₂-Bzl) residue using Fmoc-based solid-phase chemistry.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid or protected fragments).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Tyr(2,6-dichloro-Bzl)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v). WARNING: TFA is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment (PPE).[11]

  • Precipitation/Washing: Cold diethyl ether.

Workflow Visualization

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin in DMF Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash_1 4. Wash (DMF) Deprotection->Wash_1 Coupling 5. Couple Amino Acid (Fmoc-Tyr(2,6-Cl2-Bzl)-OH + HBTU/DIPEA) Wash_1->Coupling Wash_2 6. Wash (DMF) Coupling->Wash_2 Cycle Repeat Steps 3-6 for next amino acid Wash_2->Cycle Final_Deprotection 7. Final Fmoc Deprotection Wash_2->Final_Deprotection After last AA Cycle->Deprotection Wash_3 8. Final Wash (DMF, DCM) Final_Deprotection->Wash_3 Cleavage 9. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash_3->Cleavage Precipitate 10. Precipitate & Purify Cleavage->Precipitate Final_Peptide Final Peptide Inhibitor Precipitate->Final_Peptide

Caption: Fmoc-SPPS cycle for incorporating Fmoc-Tyr(2,6-Cl₂-Bzl)-OH.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the resin (e.g., ~135 mg for Rink Amide at 0.74 mmol/g loading) into a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[12]

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, drain, and repeat with fresh solution for 15-20 minutes to ensure complete deprotection.[13]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Tyr(2,6-dichloro-Bzl)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(2,6-dichloro-Bzl)-OH (3 eq., ~169 mg) and HBTU (2.9 eq., ~110 mg) in ~3 mL of DMF.

    • Add DIPEA (6 eq., ~105 µL) to the vial. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Self-Validation Check: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

  • Chain Elongation:

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under a vacuum for at least 3 hours.[11]

    • Add 5-10 mL of the chilled cleavage cocktail (e.g., Reagent K) to the dried resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours. The scavengers in the cocktail will trap the reactive carbocations generated from the cleavage of the 2,6-Cl₂-Bzl and other side-chain protecting groups.[8]

    • Filter the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Application in Enzyme Inhibition Assays

The synthesized peptide, now containing a native tyrosine residue, can be purified and utilized in functional assays. The design of peptide inhibitors often involves creating substrate analogs that bind to the enzyme's active site but are resistant to catalysis, thereby blocking the natural substrate.[1][14]

Inhibition_Mechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme P Products E->P Catalysis S Substrate S->E E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) I Inhibitor (Synthesized Peptide) I->E2 S2 Substrate S2->E2 Binding Blocked

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Tyr(2,6-dichloro-Bzl)-OH. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this highly stable, protected amino acid. Here, we move beyond standard protocols to explain the chemical causality behind common issues and provide field-proven solutions.

The 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) ether is employed as a side-chain protecting group for tyrosine in Fmoc-SPPS for one primary reason: enhanced stability against acid.[1] Unlike the commonly used tert-butyl (tBu) group, which can be prematurely lost during the synthesis of long peptides or sequences requiring repeated mild acid treatments, the 2,6-Cl₂-Bzl group offers superior protection.[2] However, this robustness presents a unique set of challenges during the final cleavage step. This guide provides a structured approach to identifying, understanding, and resolving these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why should I choose Fmoc-Tyr(2,6-Cl₂-Bzl)-OH over the standard Fmoc-Tyr(tBu)-OH?

A: The primary advantage is its significantly higher stability to acid. This is critical in scenarios where the standard Tyr(tBu) group may be partially cleaved, such as:

  • Synthesis of long peptides (>30 residues): Cumulative exposure to the mildly acidic environment during repeated coupling cycles can lead to premature deprotection of Tyr(tBu).

  • Use of acid-sensitive linkers: When using linkers that require very mild cleavage conditions, the orthogonality of the highly stable 2,6-Cl₂-Bzl group is beneficial.

  • Compatibility with Boc-based protecting groups: Its stability allows for its use in complex hybrid Boc/Fmoc strategies.[1]

Q2: What is the most common problem encountered when using Fmoc-Tyr(2,6-Cl₂-Bzl)-OH?

A: The most frequent issue is the incomplete removal of the 2,6-dichlorobenzyl protecting group during the final trifluoroacetic acid (TFA) cleavage step. Its high stability means that standard cleavage protocols developed for tBu-based protecting groups are often insufficient.

Q3: Can I use a standard cleavage cocktail like TFA/H₂O/TIS (95:2.5:2.5)?

A: While this cocktail is effective for most standard peptides, it often fails to completely deprotect Tyr(2,6-Cl₂-Bzl) within the typical 2-hour timeframe.[3] Extended cleavage times are almost always necessary, which can in turn increase the risk of other side reactions if not managed properly.

Q4: What are the key side products I should screen for during analysis?

A: When using Fmoc-Tyr(2,6-Cl₂-Bzl)-OH, you should primarily look for:

  • Residual Protected Peptide: The target peptide with the 2,6-Cl₂-Bzl group still attached (+158.9 Da).

  • Alkylation of Sensitive Residues: The dichlorobenzyl cation, once cleaved, can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).

  • Dityrosine Formation: Oxidative conditions can cause cross-linking between two tyrosine residues, resulting in a dimeric species or an intramolecular linkage (M-2 Da).[4]

Section 2: In-Depth Troubleshooting Guide

Problem 1: Incomplete Deprotection of Tyr(2,6-Cl₂-Bzl)
  • Symptom: Your primary analytical tool, mass spectrometry (MS), reveals a significant peak corresponding to the mass of your target peptide plus 158.9 Da (the mass of C₇H₅Cl₂). In your HPLC chromatogram, this corresponds to a broader, more hydrophobic peak that elutes later than your desired product.

  • Root Cause Analysis: The electron-withdrawing nature of the two chlorine atoms on the benzyl ring destabilizes the formation of the carbocation intermediate required for acid-catalyzed cleavage (Sɴ1 mechanism). This significantly slows the rate of deprotection compared to unsubstituted benzyl or tBu groups.

  • Solutions & Mitigation Strategy:

    • Extend Cleavage Time: This is the most straightforward solution. Perform a time-course study by taking small aliquots of the cleavage reaction at 2, 4, 6, and 8 hours. Analyze each by HPLC and MS to determine the optimal time for complete deprotection. For peptides with multiple Arg(Pbf) residues, longer times may be needed regardless.[5]

    • Optimize Scavengers: While scavengers don't directly accelerate the cleavage, they are crucial for preventing secondary reactions during the extended cleavage time. Triisopropylsilane (TIS) is a good carbocation scavenger, but for benzyl-type protecting groups, nucleophilic scavengers are more effective.

    • Utilize a Stronger Cleavage Cocktail: For particularly stubborn cases, a more robust cocktail is required. "Reagent K" is a widely accepted formulation for peptides containing sensitive residues that may require longer cleavage times.[5][6]

G cluster_sampling Time-Course Analysis cluster_outcome Outcome start Start: Peptide-Resin (0.1 mmol scale) prep Prepare Reagent K (10 mL) start->prep cleave Initiate Cleavage at Room Temperature prep->cleave t2 T = 2 hr cleave->t2 analyze Analyze Aliquot: - RP-HPLC - LC-MS t2->analyze t4 T = 4 hr t4->analyze t6 T = 6 hr decision Deprotection Complete? analyze->decision proceed Proceed with Full Precipitation decision->proceed Yes extend Continue Cleavage decision->extend No extend->t4 extend->t6 G Tyr1 Peptide-Tyr-OH Radical1 Peptide-Tyr-O• (Tyrosyl Radical) Tyr1->Radical1 [Oxidation] Dityrosine Peptide-Tyr-Tyr-Peptide (Dityrosine Cross-link) Radical1->Dityrosine Dimerization (-2H) Tyr2 Peptide-Tyr-OH Radical2 Peptide-Tyr-O• (Tyrosyl Radical) Tyr2->Radical2 [Oxidation] Radical2->Dityrosine Dimerization (-2H)

Caption: Oxidative formation of a dityrosine cross-link.

Section 3: Key Experimental Protocols

Protocol 3.1: Optimized Cleavage Using Reagent K

This protocol is designed for cleaving peptides containing Tyr(2,6-Cl₂-Bzl) and other sensitive residues. [5]

  • Preparation: Prepare Reagent K fresh by combining the following in a fume hood:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5% (use liquefied phenol or melt solid phenol)

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Resin Treatment: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM) and then drain.

  • Cleavage Reaction: Add Reagent K (10 mL per gram of resin) to the reaction vessel. Ensure the resin is fully suspended.

  • Incubation: Stir the mixture at room temperature for 4-6 hours. Monitor via a time-course study as described in Section 2.

  • Filtration: Filter the cleavage solution away from the resin beads into a fresh collection tube.

  • Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of cold methyl t-butyl ether (MTBE). A white precipitate should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3.2: Analytical Screening
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase, 3.5-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical screening gradient is 5% to 95% B over 20-30 minutes.

  • Mass Spectrometry Analysis: Use electrospray ionization (ESI) to analyze the HPLC eluent or via direct infusion. Screen for the masses listed in the table below.

Side ProductMass Change (Da)Cause
Incomplete Deprotection +158.9Residual 2,6-dichlorobenzyl group on Tyr.
Trp Alkylation +158.9Dichlorobenzyl cation addition to Trp.
Dityrosine Formation -2.0Oxidative C-C coupling of two Tyr residues.
Methionine Oxidation +16.0Oxidation of thioether to sulfoxide.
Piperidinyl Adduct +84.1Addition of piperidine to a dehydroalanine intermediate (from Cys or Ser β-elimination).

References

  • (Sigma-Aldrich)

  • (Aapptec)

  • (White, P. D., & Chan, W. C. (2014). Journal of Peptide Science, 20(3), 143-160.)

  • (Aapptec)

  • (CDN)

  • (BenchChem)

  • (AltaBioscience)

  • (Fields, G. B. (2002). Current Protocols in Protein Science, Chapter 18, Unit 18.7.)

  • (Wang, P., et al. (2001). Journal of Peptide Research, 58(4), 319-327.)

  • (Pieri, M., et al. (1993). Journal of Pharmaceutical Sciences, 82(2), 205-208.)

  • (Google Patents)

  • (AnaSpec)

  • (Biosynth)

  • (MDPI)

  • (ResearchGate)

  • (ResearchGate)

  • (CEM Corporation)

  • (National Institutes of Health)

  • (National Institutes of Health)

Sources

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties such as low yields, incomplete reactions, and sequence deletions when working with bulky, α,α-disubstituted, or N-methylated residues. Here, we move beyond simple protocols to explain the underlying chemistry and provide field-tested troubleshooting strategies to turn synthetic challenges into successes.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the coupling of sterically hindered amino acids in a practical question-and-answer format.

Q1: My coupling reaction has failed or shows very low efficiency, even with extended reaction times. What is the most likely cause and the first thing I should change?

A1: The primary culprit is very often an inadequate coupling reagent. Steric hindrance from bulky side chains or α,α-disubstitution dramatically slows down reaction kinetics, rendering standard coupling reagents ineffective.[1][2]

  • The Problem: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), while effective for many standard couplings, are often too slow and not potent enough to overcome the high activation energy required for hindered systems.[2][3] This leads to incomplete acylation of the N-terminal amine.

  • The Solution: Upgrade to a High-Potency Onium Salt Reagent. The consensus in the field is to switch to a more powerful in-situ activating reagent. These are broadly categorized as aminium/uronium or phosphonium salts, which convert the carboxylic acid into a highly reactive ester intermediate capable of overcoming the steric barrier.[2][4]

    • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are the industry standard for difficult couplings.[2] HATU is frequently cited as the most efficient reagent for many challenging sequences due to the formation of a highly reactive OAt-ester.[1][2] A newer-generation alternative, COMU , offers coupling efficiency comparable to HATU but with a superior safety profile, as it does not rely on the potentially explosive HOBt or HOAt additives.[5][6]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also exceptionally effective.[2] PyAOP, in particular, has shown excellent results in coupling N-methylated amino acids.[7]

  • For Extreme Cases (e.g., Aib-Aib): Use Acyl Fluorides. When even the most potent onium salts fail, particularly with consecutive α,α-disubstituted residues like α-aminoisobutyric acid (Aib), the in situ generation of amino acid fluorides is a superior strategy.[5][8] Reagents like TFFH can convert the carboxylic acid to its corresponding acyl fluoride, an extremely reactive species ideal for these demanding couplings.[8][9]

Q2: I'm using HATU, but my Kaiser test is still positive after a standard coupling time. What are my next steps?

A2: If a powerful reagent is still insufficient, the issue lies with reaction kinetics and physical obstruction. You need to adjust the reaction conditions and protocol to force the reaction to completion.

  • The Problem: The steric bulk is slowing the reaction to a crawl, and the growing peptide chain may be aggregating on the solid support, physically blocking reactive sites.[2][10]

  • The Solutions (In Order of Application):

    • Double Coupling: This is the most straightforward and common strategy. After the first coupling reaction, simply drain the vessel and add a fresh solution of the activated amino acid to the resin for a second, full-duration coupling.[11] This approach helps drive the reaction to completion by re-introducing a high concentration of the activated species.

    • Extend Reaction Time: Sterically hindered couplings are slow.[4] If a standard 45-60 minute coupling is incomplete, extend the time to several hours or even overnight.[4]

    • Employ Microwave-Assisted SPPS (MA-SPPS): This is a transformative technique for difficult sequences. Applying microwave energy heats the reaction internally and uniformly, providing the energy needed to overcome the activation barrier of hindered couplings.[4][12] MA-SPPS can reduce reaction times from hours to minutes and dramatically improve yields for residues like Aib and N-methyl alanine.[13][14][15]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of molecular interaction and improve reaction efficiency, especially for longer or more difficult peptides.[11]

Q3: My resin is visibly shrinking and clumping, and my yields have dropped dramatically mid-synthesis. What is happening and how can I fix it?

A3: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are insoluble in the synthesis solvent, causing the resin to collapse and making reactive sites inaccessible.[10] This is a sequence-dependent problem often exacerbated by hydrophobic and sterically hindered residues.[16]

  • The Problem: The peptide is no longer properly solvated, preventing reagents from reaching the N-terminal amine for the next coupling step. Standard coupling tests can even give false negatives in this state.[10]

  • The Solutions:

    • Optimize Your Solvent System: The choice of solvent is critical for maintaining peptide and resin solvation.[17]

      • N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[4]

      • For severe aggregation, consider using a solvent mixture like DCM/DMF/NMP (1:1:1) .[10]

    • Incorporate "Structure-Disrupting" Elements:

      • Pseudoproline Dipeptides: These are dipeptide derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, disrupting the hydrogen bonding that leads to secondary structure formation.[10][16] They are incorporated during synthesis and the native structure is restored during final TFA cleavage.

      • Dmb/Hmb Amino Acids: Incorporating a Dmb- or Hmb-protected amino acid at strategic points (e.g., every sixth residue) can also prevent aggregation.[10]

    • Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up aggregates.[10][18]

Frequently Asked Questions (FAQs)
  • Q: What is the best all-around coupling reagent for sterically hindered amino acids?

    • A: While sequence-dependent, HATU is widely regarded as a top-tier choice for most difficult couplings due to its high reactivity.[1][2] COMU is an excellent, modern alternative with comparable efficiency and better safety and solubility profiles.[5][6]

  • Q: When should I immediately consider using microwave synthesis?

    • A: If your sequence contains known difficult residues like Aib, N-methylated amino acids, or multiple consecutive bulky amino acids (Val, Ile), using a microwave synthesizer from the start can save significant time and troubleshooting efforts.[13][14][15]

  • Q: Can I just increase the temperature for any difficult coupling without a microwave?

    • A: Gentle heating (e.g., to 40-50°C) can improve coupling efficiency but must be done with extreme caution.[4] Elevated temperatures significantly increase the risk of racemization, especially for sensitive amino acids like Cys and His.[19] Microwave synthesis is preferred as it provides rapid, controlled heating that often minimizes this side reaction.[12]

  • Q: Does the choice of base matter for hindered couplings?

    • A: Yes. For onium salt activations, a non-nucleophilic base is required. N,N-Diisopropylethylamine (DIPEA) is most common.[5] However, in cases with a high risk of racemization, a weaker base like sym-collidine is sometimes recommended.[5]

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision. The table below summarizes the performance and characteristics of common reagents used for hindered couplings.

ReagentReagent TypeGenerated Active EsterRelative ReactivityKey Advantages & Use CasesPotential Downsides
DIC/Oxyma CarbodiimideOxime esterLow-ModerateCost-effective, low racemization risk.[19] Good for standard steps.Often too slow for hindered couplings.[2]
HBTU/PyBOP Uronium/PhosphoniumOBt esterModerateBetter than carbodiimides, widely used.[5]Can be insufficient for very hindered residues. HBTU is a known allergen.[19]
HCTU UroniumO-6-ClBt esterHighMore reactive and often faster than HBTU.[6][19]More expensive than HBTU.[19]
HATU AminiumOAt esterVery HighGold standard for difficult couplings, including N-methyl amino acids.[1][2][5]Higher cost, based on potentially explosive HOAt.
COMU UroniumOxime esterVery HighEfficiency comparable to HATU, safer (Oxyma-based), better solubility.[5][6]Higher cost than older reagents.
TFFH FluorouroniumAcyl FluorideExtremely HighExcellent for the most demanding couplings, such as Aib-Aib.[5][8]Requires anhydrous conditions.
Experimental Protocols & Visual Workflows
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

This protocol assumes a 0.1 mmol synthesis scale.

  • Deprotection: Perform standard N-terminal Fmoc-deprotection using 20% piperidine in DMF.

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 eq, 0.4 mmol).

    • Dissolve the amino acid, HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF.

    • Allow pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Drain the reaction vessel.

  • Wash: Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat step 3 entirely with a fresh solution of activated amino acid.

    • Allow the second coupling to proceed for 45-60 minutes.

    • Drain the reaction vessel.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Aib-OH

This protocol is for use with an automated microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-Aib-OH (0.5 M), DIC (0.5 M), and Oxyma Pure (1 M) in DMF.

  • Deprotection: Perform microwave-assisted Fmoc deprotection (e.g., 75°C for 3 minutes).

  • Coupling:

    • Add a 5-fold excess of the Fmoc-Aib-OH solution to the resin.

    • Add the DIC and Oxyma Pure solutions.

    • Perform the coupling reaction with microwave irradiation (e.g., 75°C for 5-10 minutes). For Aib-Aib couplings, this time may need to be extended.[12]

  • Wash: Perform automated DMF washes.

  • Continue Synthesis: Proceed to the next deprotection/coupling cycle.

Visualizations: Logical Workflows

The following diagrams illustrate key decision-making processes and chemical mechanisms involved in optimizing difficult couplings.

TroubleshootingWorkflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent_check Is the coupling reagent potent? (e.g., HATU, COMU) start->reagent_check upgrade_reagent Upgrade to a high-potency onium salt (HATU/COMU) or consider acyl fluorides (TFFH) reagent_check->upgrade_reagent No double_couple Perform a Double Coupling & Extend Reaction Time reagent_check->double_couple Yes upgrade_reagent->start Re-attempt Coupling use_microwave Employ Microwave-Assisted SPPS (MA-SPPS) double_couple->use_microwave aggregation_check Is resin shrinking or clumping? use_microwave->aggregation_check optimize_solvent Switch to NMP or a solvent mixture. Add chaotropic salts. aggregation_check->optimize_solvent Yes success Coupling Complete aggregation_check->success No structure_breakers Incorporate Pseudoproline Dipeptides or Dmb/Hmb residues in future syntheses. optimize_solvent->structure_breakers structure_breakers->success

Caption: Troubleshooting workflow for incomplete couplings.

OniumSaltMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Fmoc-AA-OAt (Highly Reactive Ester) AA->ActiveEster HATU HATU (Uronium Salt) HATU->ActiveEster Base + Base (DIPEA) Resin H₂N-Peptide-Resin (N-terminal Amine) ActiveEster->Resin Nucleophilic Attack PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Resin->PeptideBond

Caption: Mechanism of amino acid activation by HATU.

References
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018, January 31). ResearchGate.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). The Journal of Organic Chemistry.
  • Microwave heating in solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Nature Protocols.
  • Problems and Solutions in Solid Phase Synthesis of Peptides. (n.d.). Omizzur.
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3). ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis & Custom Peptide Services.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025, August 27). LifeTein Peptide Blog.
  • Coupling Dialkylglycines. (n.d.). Aapptec Peptides.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). NIH.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. (n.d.). Benchchem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.

Sources

Technical Support Center: Navigating Mass Spectrometry of Peptides with Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for troubleshooting unexpected mass spectrometry (MS) peaks when working with peptides containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH. As a Senior Application Scientist, I understand that unexpected results can be a significant roadblock in your research. This guide is designed to provide you with in-depth, field-proven insights to help you identify the root cause of these anomalies and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a major peak in my mass spectrum with a mass of my peptide +158 Da. What is the most likely cause?

This is the most common issue encountered when using Fmoc-Tyr(2,6-dichloro-Bzl)-OH. The +158 Da mass shift corresponds to the mass of the 2,6-dichlorobenzyl protecting group that has remained on the tyrosine residue after cleavage.

  • Molecular Weight of 2,6-dichlorobenzyl group (C₇H₅Cl₂): ~159.0 g/mol

  • Mass of protecting group attached to Tyrosine (loss of H from Tyr-OH): ~158.0 Da

The primary reason for this is the high stability of the 2,6-dichlorobenzyl ether linkage to standard trifluoroacetic acid (TFA) cleavage conditions. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the stability of this protecting group compared to the standard benzyl (Bzl) group, making it more resistant to acidolysis.

Troubleshooting Guide: Incomplete Cleavage of the 2,6-Dichlorobenzyl Group

Issue: The 2,6-dichlorobenzyl group is not fully removed during TFA cleavage.

This leads to a heterogeneous mixture of the desired deprotected peptide and the protected peptide, complicating purification and downstream applications.

Root Cause Analysis Workflow

cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Contributing Factors cluster_3 Solutions start Unexpected peak at Peptide MW + 158 Da cause Incomplete cleavage of 2,6-dichloro-Bzl group start->cause factor1 Insufficiently strong acidic conditions cause->factor1 factor2 Short cleavage time cause->factor2 factor3 Suboptimal scavenger cocktail cause->factor3 solution1 Use a stronger cleavage cocktail (e.g., with TFMSA or HF) factor1->solution1 solution2 Increase cleavage time factor2->solution2 solution3 Optimize scavenger composition factor3->solution3

Caption: Troubleshooting workflow for incomplete cleavage.

Experimental Protocols for Complete Cleavage

If you are facing incomplete removal of the 2,6-dichlorobenzyl group, consider the following modifications to your cleavage protocol.

Protocol 1: Extended TFA Cleavage

For many peptides, simply extending the cleavage time with a standard TFA cocktail can be effective.

Parameter Standard Protocol Extended Protocol
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O95% TFA, 2.5% TIS, 2.5% H₂O
Time 2-4 hours4-8 hours
Temperature Room TemperatureRoom Temperature

Protocol 2: Stronger Acid Cleavage (for highly resistant cases)

For particularly stubborn cases, a stronger acid may be required. Note: These reagents are significantly more hazardous than TFA and require appropriate safety precautions and specialized equipment.

Reagent Typical Conditions Reference
Trifluoromethanesulfonic acid (TFMSA) TFMSA/TFA/thioanisole
Hydrogen Fluoride (HF) HF/anisole

Important Considerations:

  • Scavengers: The choice of scavengers is critical to prevent side reactions. Triisopropylsilane (TIS) is a common and effective scavenger for benzyl cations.

  • Peptide Sequence: The susceptibility of other amino acids in your sequence to acid-catalyzed side reactions should be considered when choosing a stronger acid or extending cleavage times.

FAQs: Other Unexpected Peaks

Q2: I see a peak at my peptide's mass +158 Da, but also a smaller peak at +14 Da (+172 Da from the desired peptide). What could this be?

This could be due to the alkylation of a scavenger molecule by the cleaved 2,6-dichlorobenzyl cation, which then attaches to the peptide. For example, if thioanisole is used as a scavenger, the dichlorobenzyl group could attach to it, and this complex could then modify a nucleophilic residue on the peptide.

Another possibility, though less common with the sterically hindered 2,6-dichlorobenzyl group, is O- to C- migration of the protecting group on the tyrosine ring. This would result in an isomeric product with the same mass as the protected peptide.

Q3: My mass spectrum is very complex with many unidentifiable peaks. Where should I start?

A complex spectrum can arise from a combination of incomplete cleavage, side reactions during synthesis, and the formation of various adducts during mass spectrometry analysis.

Common Adducts in ESI-MS

Adduct Mass Shift (Da) Common Source
Sodium +22Glassware, reagents
Potassium +38Glassware, reagents
TFA +114Incomplete removal of TFA
Troubleshooting Strategy for Complex Spectra

cluster_0 Problem cluster_1 Initial Analysis cluster_2 Further Investigation (MS/MS) cluster_3 Synthesis & Cleavage Review start Complex Mass Spectrum step1 Identify expected peptide mass start->step1 step2 Look for common adducts (+Na, +K) step1->step2 step3 Check for incomplete cleavage (+158 Da) step2->step3 step4 Fragment the unexpected peaks step3->step4 step5 Analyze b- and y-ion series step4->step5 step6 Look for mass shift on Tyr residue step5->step6 step7 Review coupling efficiency of Fmoc-Tyr(2,6-dichloro-Bzl)-OH step6->step7 step8 Optimize cleavage conditions step6->step8

Caption: Strategy for analyzing complex mass spectra.

Interpreting MS/MS Data

Tandem mass spectrometry (MS/MS) is a powerful tool for pinpointing the location of a modification. If you observe an unexpected peak, subjecting it to fragmentation will help you determine if the modification is on the tyrosine residue.

  • Expected Fragmentation: In a typical collision-induced dissociation (CID) spectrum of a peptide, you will see a series of b- and y-ions resulting from the cleavage of the peptide backbone.

  • Identifying the Modification: If the 2,6-dichlorobenzyl group is still attached to a tyrosine residue, you will observe a mass shift of +158 Da for all b- and y-ions that contain the modified tyrosine.

Preventative Measures and Best Practices

  • Consider Alternatives: If your synthesis allows, consider using a more labile protecting group for tyrosine, such as tert-butyl (tBu), if you do not require the specific properties of the 2,6-dichlorobenzyl group.

  • Small-Scale Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on a few milligrams of resin to optimize the cleavage conditions.

  • High-Quality Reagents: Ensure that your TFA and scavengers are of high quality and freshly prepared to minimize the risk of side reactions.

By understanding the chemical properties of the 2,6-dichlorobenzyl protecting group and systematically troubleshooting unexpected mass spectrometry results, you can overcome these challenges and ensure the successful synthesis and characterization of your target peptides.

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Use of a 2,6-dichlorobenzyl ether for protection of the phenolic hydroxyl group of tyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
  • PubChem. (n.d.). 2,6-Dichlorobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved from [Link]

  • ResearchGate. (2018). What could be the reason for unknown mass difference in peptide mass spectrometry?. Retrieved from [Link]

  • ResearchGate. (2022). Why did adding pseudoproline dipeptides give me a higher mass than expected?. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

Technical Support Center: Purification of Peptides Containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides containing N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine (Fmoc-Tyr(2,6-dichloro-Bzl)-OH) by High-Performance Liquid Chromatography (HPLC).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

The incorporation of Fmoc-Tyr(2,6-dichloro-Bzl)-OH into a peptide sequence introduces unique characteristics that can influence its behavior during reversed-phase HPLC (RP-HPLC) purification. The bulky and hydrophobic 2,6-dichlorobenzyl protecting group significantly increases the hydrophobicity of the tyrosine side chain, which can be both advantageous for retention on C18 columns and a source of purification challenges.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC purification of peptides containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH.

Issue 1: Poor Peak Resolution or Co-elution with Impurities

Symptoms: The main peptide peak is not well-separated from other peaks in the chromatogram, leading to impure fractions.

Root Causes & Solutions:

  • Increased Hydrophobicity: The 2,6-dichlorobenzyl group dramatically increases the peptide's hydrophobicity, causing it to potentially co-elute with other hydrophobic impurities, such as deletion sequences that also contain this modification.[2]

    • Solution: Shallow Gradient Elution: Employ a very shallow gradient of acetonitrile (or other organic modifier) to enhance the separation of species with similar hydrophobicities. An increase of 0.5-1% of the organic mobile phase (Solvent B) per minute can significantly improve resolution.[3]

  • Aggregation: Hydrophobic peptides are more prone to aggregation, which can result in broad or misshapen peaks.[4]

    • Solution: Modify Mobile Phase or Sample Solvent:

      • Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions.

      • Dissolve the crude peptide in a stronger solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before injection. However, ensure the injection volume is minimal to prevent solvent-induced peak distortion.[5]

  • Ion-Pairing Inefficiency: Insufficient ion-pairing can lead to poor peak shape and resolution.

    • Solution: Optimize Trifluoroacetic Acid (TFA) Concentration: While 0.1% TFA is standard, for particularly challenging separations, slight adjustments to the TFA concentration in both mobile phases A and B can sometimes improve selectivity.[6][7]

Issue 2: Peak Tailing

Symptoms: The peptide peak is asymmetrical, with a "tail" extending from the back of the peak. This can compromise purity assessment and quantification.

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The peptide may be interacting with free silanol groups on the silica-based stationary phase of the HPLC column.[8]

    • Solution 1: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are less prone to these secondary interactions.[9]

    • Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH can help to protonate residual silanol groups, reducing unwanted interactions with the peptide.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[11][12]

    • Solution: Reduce Sample Load: Decrease the amount of peptide injected onto the column. Perform a loading study to determine the optimal sample concentration and injection volume for your column dimensions.[13]

  • Column Contamination or Degradation: A blocked column frit or a contaminated guard column can disrupt the flow path, causing peak distortion.[8][10]

    • Solution: Column Maintenance:

      • Replace the guard column and any in-line filters.[8]

      • If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer).[12]

      • As a last resort, the column may need to be replaced.[11]

Issue 3: Low Peptide Recovery

Symptoms: The amount of purified peptide obtained after lyophilization is significantly lower than expected based on the crude material injection.

Root Causes & Solutions:

  • Irreversible Adsorption: The high hydrophobicity of the peptide containing Tyr(2,6-dichloro-Bzl) can lead to strong, sometimes irreversible, binding to the stationary phase.

    • Solution 1: Increase Organic Modifier Strength: At the end of the purification run, include a high-concentration organic wash step (e.g., 95-100% acetonitrile) to elute any strongly retained peptide.

    • Solution 2: Change Stationary Phase: If recovery issues persist, consider a column with a different stationary phase, such as one with a shorter alkyl chain (C8) or a phenyl-hexyl phase, which may offer different selectivity and reduce overly strong hydrophobic interactions.[14]

  • Precipitation on the Column: The peptide may precipitate at the head of the column if the sample solvent is significantly different from the initial mobile phase conditions.

    • Solution: Match Sample Solvent to Mobile Phase A: Whenever possible, dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If a stronger solvent like DMSO is necessary for solubility, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for a peptide containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH?

A1: A good starting point for method development is to use a standard reversed-phase C18 column (e.g., 5 µm particle size, 100-300 Å pore size) with the following mobile phases and gradient:[6][14]

ParameterRecommendation
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Gradient Start with a shallow gradient, for example, 10-60% B over 50 minutes.
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical column.
Detection 214 nm for the peptide backbone and 280 nm for aromatic residues.[15]

This initial gradient can then be optimized based on the retention time of your peptide to improve resolution and reduce run time.[5]

Q2: How does the 2,6-dichlorobenzyl protecting group affect the peptide's retention time?

A2: The 2,6-dichlorobenzyl group is highly hydrophobic due to the two chlorine atoms and the benzyl ring. This will significantly increase the retention time of the peptide on a reversed-phase column compared to a peptide with an unprotected tyrosine or one with a less hydrophobic protecting group like tert-butyl (tBu).[16] You should anticipate that peptides containing this modification will elute at a higher percentage of organic solvent.

Q3: Can the 2,6-dichlorobenzyl group be cleaved under standard HPLC conditions?

A3: The 2,6-dichlorobenzyl ether linkage is generally stable to the acidic conditions of typical reversed-phase HPLC mobile phases containing 0.1% TFA.[16] However, prolonged exposure to harsh conditions or instability of the crude peptide mixture for other reasons could potentially lead to degradation. It is always advisable to analyze collected fractions by mass spectrometry to confirm the integrity of the purified peptide.

Q4: I see a cluster of peaks in my chromatogram with very similar retention times. What could be the cause?

A4: This is a common observation, especially after a complex solid-phase peptide synthesis (SPPS). Potential causes include:

  • Deletion Sequences: Peptides missing one or two amino acids but still containing the hydrophobic Tyr(2,6-dichloro-Bzl) residue will have very similar hydrophobicities and thus, close retention times.[6]

  • Incomplete Deprotection: If other side-chain protecting groups (e.g., tBu, Trt) were not fully removed during the final cleavage from the resin, you might see peaks corresponding to partially protected peptides.[6][17]

  • Side Reactions: By-products from SPPS, such as aspartimide formation or modifications to sensitive amino acids, can result in impurities that are structurally very similar to the target peptide.[4][18]

A shallow gradient is the primary tool to resolve these closely eluting species.

Q5: How should I prepare my crude peptide sample containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH for HPLC injection?

A5: Proper sample preparation is critical for a successful purification.

Experimental Protocol: Sample Preparation
  • Dissolution: Weigh the lyophilized crude peptide and dissolve it in a minimal amount of a suitable solvent. Start with Mobile Phase A (e.g., 95:5 H₂O:ACN with 0.1% TFA). If solubility is an issue, you can try adding a small amount of acetonitrile or, for very hydrophobic peptides, DMSO or DMF.

  • Vortexing & Sonication: Vortex the sample thoroughly. If solids remain, sonicate the vial for a few minutes to aid dissolution.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[14]

  • Injection: Inject the filtered sample onto the HPLC system.

Visualization of the Purification Workflow

The following diagram illustrates the key decision points and steps in the HPLC purification process for these challenging peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Fraction Analysis & Troubleshooting Prep Dissolve Crude Peptide Filter Filter (0.22 µm) Prep->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Shallow Gradient (e.g., 0.5-1% B/min) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity (LC-MS) Collect->Analyze Analyze->Inject Purity < 95% (Re-purify/Optimize) Pool Pool Pure Fractions Analyze->Pool Purity > 95% Lyophilize Lyophilize Pool->Lyophilize

Caption: HPLC purification workflow for peptides containing Fmoc-Tyr(2,6-dichloro-Bzl)-OH.

References

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Available at: [Link]

  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • YouTube. What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Available at: [Link]

  • Biotage. Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • National Institutes of Health. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • PubMed. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health. HPLC Analysis and Purification of Peptides. Available at: [Link]

  • Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Revue Roumaine de Chimie. MASS SPECTROMETRIC INVESTIGATION OF SOME SYNTHETIC GEL-FORMING PEPTIDES. Available at: [Link]

  • National Institutes of Health. Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Available at: [Link]

Sources

Technical Support Center: Navigating Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of peptide aggregation during synthesis, particularly when dealing with hydrophobic sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and proactively design successful syntheses.

Introduction: The Challenge of "Difficult Sequences"

Solid-Phase Peptide Synthesis (SPPS) has revolutionized our ability to create synthetic peptides.[1][2] However, the methodology is not without its challenges. Certain sequences, often termed "difficult sequences," are prone to self-association while attached to the solid support.[1][3][4] This on-resin aggregation is a primary cause of synthesis failure, leading to incomplete reactions, low yields, and complex purifications.[5]

The primary driver of this phenomenon is the formation of intermolecular hydrogen bonds between growing peptide chains, which results in the formation of stable secondary structures like β-sheets.[5] This is particularly prevalent in sequences rich in hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[3] When these chains aggregate, the N-terminus becomes sterically hindered or poorly solvated, physically blocking access for both deprotection and coupling reagents.[3][5] In severe cases, the peptide-resin complex can shrink, indicating a collapse of the matrix and a halt in the synthesis.

This guide provides a structured approach to understanding, diagnosing, and overcoming these aggregation-related issues.

Section 1: FAQs - Understanding the Root Cause of Aggregation

This section addresses the fundamental mechanisms behind peptide aggregation.

Q1: What is on-resin peptide aggregation in SPPS?

A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is driven primarily by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β-sheets.[5] This aggregation renders the N-terminus of the peptide chain inaccessible, which can severely hinder or completely block subsequent deprotection and amino acid coupling steps.[5]

Q2: Which amino acid sequences are most likely to cause aggregation?

A2: Sequences rich in hydrophobic amino acids are the most common culprits.[6] This includes β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), as well as others like Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe).[3] Stretches of these residues, even short ones, can initiate strong inter-chain interactions. Additionally, amino acids capable of forming strong hydrogen bonds, such as Glutamine (Gln) and Serine (Ser), can also contribute to aggregation. Aggregation is generally not a significant issue before the peptide chain reaches 5-6 residues in length.[6][7]

Q3: What are the visible signs of on-resin aggregation during a synthesis?

A3: There are several key indicators:

  • Poor Resin Swelling: The most common sign is the failure of the peptide-resin to swell properly. In a batch reactor, the resin bed may appear visibly shrunken or clumped.[6][8]

  • Failed Coupling/Deprotection: Standard amine tests, like the Kaiser (ninhydrin) or TNBS test, will give a positive result after a coupling step, indicating unreacted free amines. In cases of severe aggregation, these tests can become unreliable and may even yield false negatives because the reagent cannot penetrate the aggregated matrix.[8]

  • Altered Flow-Deprotection Profile: In continuous-flow synthesizers, aggregation is often detected by a characteristic flattening and broadening of the UV deprotection signal.

  • Low Yield and Deletion Sequences: Upon cleavage and analysis (e.g., by Mass Spectrometry), the primary symptom is a low yield of the target peptide accompanied by a high percentage of deletion sequences (n-1, n-2, etc.).[8]

Q4: How does the choice of resin affect aggregation?

A4: The resin plays a critical role in managing aggregation.

  • Loading Capacity: High-loading resins increase the proximity of peptide chains, which can exacerbate aggregation. Using a low-loading (low substitution) version of a resin is a highly recommended strategy for difficult sequences.[8]

  • Resin Type: Resins with good swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., TentaGel, NovaPEG), can improve solvation of the peptide chain and mitigate aggregation compared to standard polystyrene resins.[6][8] The degree of cross-linking in polystyrene resins is also important; it should ideally be 1% to ensure proper swelling.

Section 2: Troubleshooting Guide - Scenarios & Solutions

This section provides direct answers and protocols for specific problems encountered during synthesis.

Scenario 1: My Kaiser/TNBS test is positive after coupling a Valine to a growing peptide chain. What should I do?

This indicates an incomplete coupling reaction, likely due to the onset of aggregation or steric hindrance.

Immediate Actions:

  • Double Couple: Do not proceed to the next deprotection step. Immediately perform a second coupling reaction using fresh reagents. It is often beneficial to extend the reaction time for this second coupling.[8]

  • Use a Stronger Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a more potent uronium/phosphonium salt reagent like HATU, HBTU, or PyBOP for the second coupling can overcome the energy barrier.[8][9] These reagents offer faster kinetics and higher activation efficiency.[9]

G start Positive Kaiser/TNBS Test (Incomplete Coupling) double_couple Perform Double Coupling with Fresh Reagents start->double_couple Immediate Action kaiser_2 Perform Kaiser/TNBS Test Again double_couple->kaiser_2 success Result: Negative Proceed with Synthesis kaiser_2->success If Negative failure Result: Still Positive Synthesis Halted kaiser_2->failure If Positive analyze Analyze Sequence & Consider Resynthesis with Proactive Strategy failure->analyze

Caption: Pseudoproline dipeptides introduce a kink, disrupting interchain H-bonds.

Q6: What are Dmb and Hmb backbone protecting groups?

A6: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporary protecting groups attached to the backbone amide nitrogen of an amino acid. [6][10]This modification physically blocks the amide proton, making it unavailable for hydrogen bonding and thus preventing β-sheet formation. [6][11][12]These groups are particularly useful for sequences that lack Ser, Thr, or Cys (where pseudoprolines cannot be used) but contain aggregation-prone residues or glycine. They are stable throughout Fmoc-SPPS and are removed during the final TFA cleavage. [10][12]For optimal effect, a backbone-protected residue should be incorporated approximately every six residues. [6]

Modifier Applicable Residues Mechanism Key Advantage
Pseudoproline Dipeptides Ser, Thr, Cys Introduces a backbone "kink", disrupting secondary structure. Extremely effective and simple to incorporate as a dipeptide unit. [13]

| Dmb/Hmb Protection | Any, but commonly Gly, Ala | Physically blocks the backbone amide proton from H-bonding. | Applicable to any sequence, especially useful for Asp-Gly to prevent aspartimide formation. [10][12]|

Table 2. Comparison of proactive structure-disrupting modifications.

Section 4: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the techniques discussed.

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide using HATU activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser or TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF/NMP.

  • Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Drain the solvent from the swollen resin and add the activated dipeptide solution.

  • Agitate the mixture for 1-2 hours at room temperature. Using 5-fold excess of reagents, coupling is generally complete within 1 hour. 6. Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm complete coupling (negative result).

  • If the test is positive, allow the reaction to proceed for another hour or perform a double coupling.

  • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.

Protocol 2: High-Temperature Microwave-Assisted SPPS

This protocol outlines a general procedure for performing a coupling cycle at elevated temperature using a microwave synthesizer to overcome aggregation.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Fmoc-protected amino acid (5 equivalents)

  • Coupling reagent (e.g., HCTU, HATU) (5 equivalents)

  • Activation base (e.g., DIPEA) (10 equivalents)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Deprotection: Add the deprotection solution. Apply microwave power to reach and maintain the target temperature (e.g., 75-85°C) for 3-5 minutes. [8]3. Drain and wash the resin thoroughly with DMF.

  • Coupling: In a separate vial, combine the Fmoc-amino acid, coupling reagent, and activation base dissolved in DMF. Add this solution to the reaction vessel.

  • Apply microwave power to reach and maintain the target temperature (e.g., 75-85°C) for 5-10 minutes.

  • Drain and wash the resin thoroughly with DMF.

  • Perform a completion check (e.g., Kaiser test) and repeat the coupling if necessary.

  • Proceed with the subsequent cycles under elevated temperature conditions.

References
  • Fields, G. B. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. [Link]

  • Abdel-Moty, S. G., Riemer, T., & Seitz, O. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531–536. [Link]

  • Bode, K., Wolber, G., & Koksch, B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Isidro-Llobet, A., Llobet, A., & Alvarez, M. (2018). Backbone protecting groups for enhanced Fmoc SPPS. Angewandte Chemie International Edition, 57(44), 14352-14365. [Link]

  • Hmb and Dmb Dipeptides Archives. (n.d.). AAPPTEC. [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. [Link]

  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). GenScript. [Link]

  • Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences. (2007). Semantic Scholar. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–779. [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • Pseudoproline Dipeptides. (n.d.). AAPPTEC. [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2008). ResearchGate. [Link]

  • Liu, C. F., Rao, C., & Tam, J. P. (2001). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 98(7), 3622–3627. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

  • Solvation Effects in Solid-Phase Peptide Synthesis. (n.d.). ElectronicsAndBooks. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering, 9(2), 335-343. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ResearchGate. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (2022). Lund University Publications. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2020). ResearchGate. [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

  • Amino Acid Composition drives Peptide Aggregation. (2023). ChemRxiv. [Link]

  • Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. (2018). National Institutes of Health. [Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. (2025). ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide: Selecting the Optimal Tyrosine Protection for Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Fmoc-Tyr(tBu)-OH vs. Fmoc-Tyr(2,6-dichloro-Bzl)-OH

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success. For the synthesis of complex peptides, particularly those containing sensitive residues like tryptophan or methionine, the selection of the tyrosine (Tyr) side-chain protecting group can significantly impact the purity and yield of the final product. This guide provides an in-depth comparison of two commonly used derivatives, Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(2,6-dichloro-Bzl)-OH, to empower researchers to make informed strategic decisions.

The standard and most widely used derivative, Fmoc-Tyr(tBu)-OH, utilizes a tert-butyl (tBu) ether to protect the phenolic hydroxyl group of tyrosine.[1] This protecting group is favored for its compatibility with the standard Fmoc/tBu synthesis strategy, where it is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) treatment.[1] However, the very acid lability that makes it convenient is also the source of its primary drawback: the formation of reactive tert-butyl cations during cleavage.

Conversely, Fmoc-Tyr(2,6-dichloro-Bzl)-OH employs a 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether, a group significantly more stable to acid.[2] This increased stability offers a powerful solution to the side reactions associated with the tBu group, albeit requiring modified cleavage protocols.

Head-to-Head Comparison: Key Performance Attributes

AttributeFmoc-Tyr(tBu)-OHFmoc-Tyr(2,6-dichloro-Bzl)-OH
Protecting Group tert-butyl (tBu) ether2,6-dichlorobenzyl (2,6-Cl2Bzl) ether
Acid Stability Low (Labile in standard TFA cocktails)[1]High (Stable to standard TFA cocktails)[2]
Cleavage Conditions Standard TFA-based cocktails (e.g., TFA/TIS/H₂O)Stronger acid conditions (e.g., HF) or cocktails with optimized scavengers.[2]
Side Reaction Potential High risk of t-butylation of sensitive residues (Trp, Met).[3][4][5]Minimal to no risk of alkylation side reactions from the protecting group.
Primary Application Routine synthesis of peptides without sensitive residues.Synthesis of complex peptides containing Trp, Met, or other nucleophilic residues.

The Critical Challenge: tert-Butylation Side Reactions

During the final TFA cleavage step, the tBu group from Tyr(tBu) is released as a tert-butyl cation. This highly reactive electrophile can then attack nucleophilic side chains of other amino acids within the peptide sequence. The indole ring of tryptophan (Trp) is particularly susceptible to this alkylation, leading to the formation of t-butylated tryptophan adducts.[3][4][5] These byproducts are often difficult to separate from the desired peptide due to their similar hydrophobicities, resulting in lower purity and challenging purification.

Methionine (Met) residues can also be alkylated by the t-butyl cation, forming sulfonium ion derivatives. While scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) are added to the cleavage cocktail to "scavenge" or trap these carbocations, the reaction is a competition. In sequences where a Trp or Met residue is sterically accessible, significant modification can still occur.

Diagram: Mechanism of Tryptophan t-Butylation

The following diagram illustrates the problematic side reaction that occurs during the cleavage of a peptide containing both Tyr(tBu) and Trp.

G cluster_0 TFA Cleavage Cocktail cluster_1 Result Peptide Peptide-Resin (...-Tyr(tBu)-...-Trp-...) TFA TFA (H⁺) Peptide->TFA 1. Acidolysis CleavedPeptide Desired Peptide (...-Tyr-...-Trp-...) TFA->CleavedPeptide Forms tBu_cation tert-butyl cation (Reactive Electrophile) TFA->tBu_cation Releases SideProduct Byproduct (...-Tyr-...-Trp(tBu)-...) tBu_cation->SideProduct 2. Electrophilic Attack (Alkylation of Trp) Result Mixture of desired peptide and hard-to-separate byproduct SideProduct->Result

Caption: Workflow showing t-butyl cation generation and subsequent Trp alkylation.

The Solution: Enhanced Stability with Tyr(2,6-dichloro-Bzl)

The Fmoc-Tyr(2,6-dichloro-Bzl)-OH derivative circumvents this entire problem. The 2,6-dichlorobenzyl group is significantly more stable to acid due to the electron-withdrawing effects of the two chlorine atoms on the benzyl ring.[2] It remains intact during standard TFA cleavage protocols used to remove other tBu-based protecting groups. This stability ensures that no reactive carbocations are generated from the tyrosine side chain, thereby preserving the integrity of tryptophan, methionine, and other sensitive residues.

Diagram: Preventing Side Reactions with Tyr(2,6-Cl₂-Bzl)

This workflow demonstrates how the stability of the 2,6-Cl₂-Bzl group prevents the formation of alkylation byproducts.

G cluster_0 TFA Cleavage Cocktail cluster_1 Stronger Acid Cleavage (e.g., HF) Peptide Peptide-Resin (...-Tyr(2,6-Cl₂-Bzl)-...-Trp-...) TFA TFA (H⁺) Peptide->TFA 1. Standard Acidolysis PartiallyDeprotected Partially Deprotected Peptide (...-Tyr(2,6-Cl₂-Bzl)-...-Trp-...) TFA->PartiallyDeprotected NoCation No Reactive Cation Generated from Tyr TFA->NoCation FinalPeptide Clean, Desired Peptide (...-Tyr-...-Trp-...) PartiallyDeprotected->FinalPeptide 2. Final, Stronger Acid Cleavage G Start Start: Design Peptide Sequence Check_Sensitive Does the sequence contain Trp, Met, or other nucleophilic residues? Start->Check_Sensitive Use_tBu Use Fmoc-Tyr(tBu)-OH Check_Sensitive->Use_tBu No Use_Cl2Bzl Strongly Consider Fmoc-Tyr(2,6-dichloro-Bzl)-OH Check_Sensitive->Use_Cl2Bzl Yes Standard_Cleavage Proceed with Standard Fmoc/tBu Synthesis and TFA Cleavage (Protocol 1) Use_tBu->Standard_Cleavage Modified_Cleavage Plan for Modified Synthesis Strategy (e.g., 2-CTC Resin) and/or Stronger Cleavage (Protocol 2) Use_Cl2Bzl->Modified_Cleavage

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the exacting world of solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. Each protected amino acid must be rigorously characterized to prevent the introduction of impurities that can lead to truncated or deletion sequences, profoundly impacting the final peptide's purity and biological activity. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) characterization of Nα-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine, a critical building block for introducing stable, modified tyrosine residues. We will explore the underlying principles of its fragmentation behavior, detail a robust analytical workflow using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry, and compare its MS signature to other commonly used protected tyrosine derivatives.

Introduction: The Critical Role of the 2,6-Dichlorobenzyl Protecting Group

Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a derivative of tyrosine widely employed in peptide synthesis.[1][] The Nα-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard for SPPS.[3] The phenolic hydroxyl group of the tyrosine side chain is protected by a 2,6-dichlorobenzyl (DCB) ether.

The choice of the DCB group is deliberate and strategic. Unlike the standard benzyl (Bzl) group, the two electron-withdrawing chlorine atoms on the DCB ring significantly increase its stability against premature cleavage by mild acids.[4] This enhanced stability is crucial during peptide synthesis, where repeated mild acid treatments might be used for other orthogonal deprotection steps.[3][5] However, this stability necessitates robust characterization to confirm the identity and purity of the amino acid derivative before its use. Mass spectrometry stands as the primary tool for this purpose, offering unparalleled sensitivity and structural information.

Experimental Design: High-Resolution Mass Spectrometry for Unambiguous Identification

For the characterization of a molecule like Fmoc-Tyr(2,6-dichloro-Bzl)-OH, with a molecular weight of 562.44 g/mol , high-resolution mass spectrometry (HRMS) is the method of choice.[6][7] We will focus on an ESI-Q-TOF system, which provides accurate mass measurements (typically <5 ppm error) and versatile MS/MS fragmentation capabilities.

Detailed Experimental Protocol: ESI-Q-TOF MS
  • Sample Preparation:

    • Accurately weigh ~1 mg of Fmoc-Tyr(2,6-dichloro-Bzl)-OH.

    • Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.

    • Vortex briefly to ensure complete dissolution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation & Parameters:

    • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF LC/MS (or equivalent).

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Parameters:

      • Capillary Voltage: 3500 V (Optimizes ion generation).

      • Nozzle Voltage: 500 V (Aids in desolvation).

      • Fragmentor Voltage: 150 V (A mild voltage to minimize in-source fragmentation and preserve the precursor ion).

      • Mass Range: 100-1000 m/z.

    • MS/MS Parameters (for fragmentation analysis):

      • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 562.11).

      • Collision Energy (CE): Apply a stepped collision energy (e.g., 10, 20, 40 eV). This allows for the observation of both low-energy (labile group loss) and high-energy (backbone) fragmentations.

      • Collision Gas: Nitrogen.

Data Interpretation: Decoding the Mass Spectrum

MS1 Spectrum: The Molecular Ion Signature

The first step is to confirm the intact molecular ion. For Fmoc-Tyr(2,6-dichloro-Bzl)-OH (C₃₁H₂₅Cl₂NO₅), the expected monoisotopic mass is 561.1112 Da. In positive-ion ESI-MS, we anticipate observing the protonated molecule, [M+H]+, at m/z 562.1185 .

A critical validation point is the isotopic pattern. The presence of two chlorine atoms creates a distinctive M+2 and M+4 isotopic signature. The theoretical relative abundances for a molecule with two chlorines are approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively. Observing this pattern provides high confidence in the elemental composition.

MS/MS Fragmentation Analysis: The Structural Fingerprint

Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses and fragment ions that confirm the identity of the N-terminal Fmoc group, the core amino acid, and the side-chain protecting group.

The primary fragmentation pathways observed are:

  • Loss of the Fmoc group: The most labile fragmentation is the loss of the Fmoc group, which typically occurs via the elimination of dibenzofulvene (C₁₄H₁₀, 178.0783 Da) and carbon dioxide (CO₂, 43.9898 Da), resulting in a neutral loss of 222.0681 Da. This generates a prominent fragment ion corresponding to the protonated Tyr(2,6-dichloro-Bzl)-OH.

  • Loss of the Dichlorobenzyl group: Cleavage of the benzyl ether bond on the side chain results in the loss of the 2,6-dichlorobenzyl group (C₇H₅Cl₂, 158.9795 Da).

  • Combined Losses and Backbone Fragmentation: Further fragmentation can involve combined losses or cleavage of the amino acid backbone, producing characteristic b and y type ions if viewed as a dipeptide analog.

The diagram below illustrates the primary fragmentation cascade.

fragmentation_pathway M [M+H]+ m/z 562.12 FmocLoss [M+H - Fmoc]+ m/z 340.05 M->FmocLoss - C15H10O2 (222 Da) BzlLoss [M+H - Cl2Bzl]+ m/z 402.14 M->BzlLoss - C7H5Cl2 (159 Da) FmocIon Fmoc+ m/z 179.08 M->FmocIon Fmoc Cleavage TyrImmonium Tyrosine Immonium Ion m/z 136.08 FmocLoss->TyrImmonium - C7H5Cl2O (176 Da)

Sources

A Senior Application Scientist's Guide to Chiral HPLC for the Enantiomeric Purity of Fmoc-Tyr(2,6-dichloro-Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the stereochemical integrity of amino acid building blocks is not merely a quality metric; it is a fundamental determinant of the final drug substance's safety and efficacy. The introduction of even minute quantities of an undesired enantiomer can lead to the formation of diastereomeric peptide impurities, which may exhibit altered pharmacological activity or immunogenicity.[1][2] For Nα-Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine [Fmoc-Tyr(2,6-dichloro-Bzl)-OH], a crucial and sterically hindered building block, ensuring enantiomeric purity above 99.8% is often a prerequisite for its use in solid-phase peptide synthesis (SPPS).[3]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the determination of the enantiomeric purity of Fmoc-Tyr(2,6-dichloro-Bzl)-OH. We will explore the mechanistic basis for choosing a particular chiral stationary phase (CSP), compare the performance of leading column chemistries with supporting data, and provide a robust, field-tested experimental protocol.

The Primacy of Chiral HPLC

While other methods like gas chromatography (GC) with chiral columns or mass spectrometry-based techniques exist for determining enantiomeric purity, chiral HPLC remains the gold standard for non-volatile, UV-active derivatives like Fmoc-amino acids.[4][5] Its advantages are manifold:

  • Direct Analysis: The Fmoc group provides a strong chromophore, allowing for direct UV detection without further derivatization, thus minimizing the risk of racemization during sample preparation.[4]

  • High Resolution: Modern CSPs can achieve baseline separation of enantiomers, enabling precise quantification of impurities at levels below 0.1%.[2]

  • Speed and Versatility: Analysis times are typically under 30 minutes, and the wide variety of available CSPs provides a high probability of finding a suitable method for almost any Fmoc-amino acid.[3][6]

The core of a successful chiral separation lies in the selection of the chiral stationary phase. The interaction between the analyte and the CSP creates transient diastereomeric complexes with different energy levels, leading to differential retention times. For Fmoc-amino acids, polysaccharide-based and quinine-based CSPs have proven to be particularly effective.

Comparative Performance of Chiral Stationary Phases

The enantiomeric separation of Fmoc-protected tyrosine derivatives has been successfully demonstrated on several classes of CSPs. The 2,6-dichlorobenzyl protecting group on the tyrosine side chain introduces additional steric bulk and electronic features that influence chiral recognition. Below, we compare the performance of different CSPs, using data from closely related Fmoc-tyrosine derivatives as a benchmark.

Chiral Stationary Phase (CSP)Column ChemistryMobile PhaseAnalyteSelectivity (α)Resolution (Rs)Reference
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)ACN / 0.1% TFA (60:40)Fmoc-Tyr(tBu)-OH1.284.18[3]
CHIRALPAK® ZWIX(+)™ Quinine-based zwitterionicH₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FAFmoc-Tyr(tBu)-OH1.92 (k₂/k₁)Not Reported[7]
CHIRALPAK® ZWIX(-)Quinidine-based zwitterionicH₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FAFmoc-Tyr(tBu)-OH4.0 (k₂/k₁)3.58[7]
QN-AX™ Quinine-based weak anion-exchangerPolar-ionic modeFmoc-Tyr(tBu)-OH>1.5 (Approx.)~2.0[8]
CHIROBIOTIC® T Teicoplanin (Macrocyclic Glycopeptide)MeOH / 0.1% TEAA, pH 4.1General Fmoc-AAsGoodGood[9]

Expert Insights on CSP Selection:

  • Polysaccharide-based CSPs (e.g., Lux® Cellulose-1): These are often the first choice for screening.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte enters the chiral grooves of the polysaccharide backbone. The use of reversed-phase conditions (Acetonitrile/Water with an acidic modifier) is highly effective for these acidic Fmoc-amino acids. The acidic additive (like Trifluoroacetic Acid, TFA) ensures the analyte's carboxyl group is protonated, which is crucial for consistent interaction and peak shape.[3][10]

  • Quinine-based Zwitterionic CSPs (e.g., ZWIX™): These phases operate on an ion-exchange mechanism.[8][11] The zwitterionic nature of the CSP allows for strong interactions with the amphoteric Fmoc-amino acid. As seen in the table, they can provide very high selectivity (α values), leading to excellent resolution. The ability to reverse the elution order by switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns is a powerful tool for confirming the identity of the minor enantiomeric peak.[11]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T): These columns offer multimodal separation capabilities, including reversed-phase and polar organic modes.[9] The complex structure of teicoplanin provides multiple chiral centers and interaction sites, making it a versatile choice for a broad range of chiral compounds, including Fmoc-amino acids.[9]

For Fmoc-Tyr(2,6-dichloro-Bzl)-OH, a polysaccharide-based column under reversed-phase conditions represents a robust and reliable starting point for method development, offering a high probability of success.

Workflow and Separation Principle

The process of determining enantiomeric purity follows a structured workflow designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample & Standard Preparation (0.1 mg/mL in Mobile Phase) equilibration Column Equilibration (Stable Baseline) sample_prep->equilibration mobile_phase_prep Mobile Phase Preparation (e.g., ACN/0.1% TFA) mobile_phase_prep->equilibration injection Inject Racemic Standard & Sample Solution equilibration->injection detection UV Detection (e.g., 265 nm) injection->detection integration Peak Integration detection->integration calculation Calculate % Enantiomeric Purity or Enantiomeric Excess (%ee) integration->calculation report Generate Report calculation->report

Caption: General workflow for a chiral HPLC method.

The separation itself is governed by the interactions within the stationary phase.

G cluster_csp Polysaccharide CSP Surface cluster_analytes Analytes in Mobile Phase CSP Chiral Groove π-stacking sites H-bond donors/acceptors Steric hindrance sites L_Enantiomer L-Enantiomer L_Enantiomer->CSP Stronger, more stable diastereomeric complex (Longer Retention) D_Enantiomer D-Enantiomer D_Enantiomer->CSP Weaker, less stable diastereomeric complex (Shorter Retention)

Caption: Chiral recognition on a polysaccharide CSP.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis of Fmoc-Tyr(2,6-dichloro-Bzl)-OH using a polysaccharide-based CSP.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm (Phenomenex, Part No: 00G-4459-E0) or equivalent cellulose-based CSP.

  • Chemicals: HPLC-grade Acetonitrile (ACN), Trifluoroacetic Acid (TFA), and purified water. Fmoc-L-Tyr(2,6-dichloro-Bzl)-OH reference standard and a racemic (D/L) standard if available.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in purified water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Working Mobile Phase: A pre-mixed solution of Mobile Phase A and B. A good starting point is 60:40 (v/v) Acetonitrile : Water, with 0.1% TFA overall .[3] Degas the mobile phase by sonication or vacuum filtration.

  • Sample Diluent: The working mobile phase.

  • Standard Solution: Prepare a stock solution of the racemic standard at 1.0 mg/mL in diluent. Create a working standard at ~0.1 mg/mL.

  • Sample Solution: Prepare the Fmoc-L-Tyr(2,6-dichloro-Bzl)-OH sample to be tested at a concentration of ~0.1 mg/mL in the diluent.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Injection Volume: 5-10 µL

  • Detection: UV at 265 nm (the Fmoc chromophore has strong absorbance here).

  • Run Time: Approximately 25-30 minutes.[3][10]

4. Experimental Procedure

  • System Equilibration: Purge the HPLC system and equilibrate the column with the working mobile phase for at least 30 minutes, or until a stable baseline is observed.

  • System Suitability: Inject the racemic standard solution. The chromatogram should show two well-resolved peaks corresponding to the D and L enantiomers. The resolution (Rs) between the two peaks should be greater than 1.5 for accurate quantification.[10]

  • Sample Analysis: Inject the sample solution.

  • Bracketing: It is good practice to run a standard check after a set number of sample injections to ensure system stability.

5. Data Analysis and Calculation

  • Integrate the peak areas for the L-enantiomer (main peak) and the D-enantiomer (impurity peak) in the sample chromatogram.

  • Calculate the enantiomeric purity of the L-enantiomer using the following formula:

    % Enantiomeric Purity = [Area(L) / (Area(L) + Area(D))] x 100

    Where:

    • Area(L) = Peak area of the L-enantiomer

    • Area(D) = Peak area of the D-enantiomer

Alternative Methodologies: A Brief Comparison

While chiral HPLC is the primary choice, it is valuable to be aware of other techniques.

  • Chiral Gas Chromatography (GC): This method requires derivatization to make the amino acids volatile.[4] While sensitive, the additional sample preparation steps increase the risk of analytical errors and potential racemization. It is more suitable for free amino acids rather than large, protected derivatives.

  • Mass Spectrometry (MS) Methods: Techniques involving chiral host-guest complexation analyzed by ESI-MS have been developed.[5] These can be very sensitive but are often more complex to implement than a standard HPLC-UV method and may not be as readily available in all QC laboratories.

For routine quality control of Fmoc-protected amino acids, the robustness, accuracy, and simplicity of chiral HPLC-UV make it the most practical and scientifically sound approach.

Conclusion

The determination of enantiomeric purity is a critical control point in the synthesis of peptide therapeutics. For Fmoc-Tyr(2,6-dichloro-Bzl)-OH, chiral HPLC provides a precise and reliable analytical solution. Polysaccharide-based and quinine-based chiral stationary phases have demonstrated excellent performance in resolving Fmoc-tyrosine derivatives, offering high selectivity and resolution under reversed-phase or polar-ionic conditions. By following the detailed protocol and understanding the principles of chiral recognition, researchers and drug development professionals can confidently implement a robust method to ensure the stereochemical integrity of their critical raw materials, safeguarding the quality and safety of the final peptide product.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note TN-1148.
  • Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Péter, A., et al. (2015).
  • Sigma-Aldrich. (n.d.).
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025 Meeting.
  • PubMed. (n.d.). Search results related to enantiomeric purity analysis of amino acids.
  • Kusumoto, K., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
  • PubMed. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach.
  • Phenomenex. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
  • Chiral Technologies. (n.d.).
  • BOC Sciences. (n.d.). CAS 112402-12-7 Fmoc-O-2,6-dichlorobenzyl-L-tyrosine.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.

Sources

A Senior Application Scientist's Guide to the Performance of Fmoc-Tyr(2,6-dichloro-Bzl)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise assembly of peptides is paramount. The incorporation of tyrosine, with its reactive phenolic side chain, presents a classic challenge in Solid-Phase Peptide Synthesis (SPPS). The choice of protecting group for this residue is not a trivial decision; it directly impacts coupling efficiency, the prevalence of side reactions, and the final purity of the target peptide.

While Fmoc-Tyr(tBu)-OH is the established workhorse in standard Fmoc-SPPS, its performance can be compromised under certain conditions, particularly in sequences prone to acid-catalyzed side reactions during cleavage. This guide provides an in-depth comparison of Fmoc-Tyr(2,6-dichloro-Bzl)-OH, a derivative designed for enhanced stability, against its common alternatives, Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Bzl)-OH. We will explore the chemical rationale behind its design and provide supporting experimental frameworks to validate its performance in automated synthesizers.

The Challenge with Tyrosine: Side-Chain Protection and Side Reactions

The nucleophilic hydroxyl group on the tyrosine side chain must be masked during SPPS to prevent undesirable reactions, such as O-acylation during the coupling steps[1][2]. However, the real test of a protecting group comes during the final cleavage from the resin, which typically involves strong acids like trifluoroacetic acid (TFA)[3][4].

During this acidic cleavage, carbocations are generated from the resin linker and other acid-labile side-chain protecting groups. These electrophilic species can attack the activated aromatic ring of tyrosine, leading to the formation of difficult-to-remove impurities, most notably 3-alkyltyrosine adducts[5][6]. The ideal protecting group must therefore be stable throughout the synthesis cycles but also prevent such side reactions during its removal.

Fmoc-Tyr(2,6-dichloro-Bzl)-OH: A Design for Enhanced Stability

Fmoc-Tyr(2,6-dichloro-Bzl)-OH was developed to address the limitations of simpler benzyl ethers[7][]. The rationale is twofold:

  • Steric Hindrance: The bulky 2,6-dichlorobenzyl group provides a significant steric shield around the phenolic oxygen.

  • Electronic Effect: The two electron-withdrawing chlorine atoms on the benzyl ring decrease the electron density of the ether oxygen. This inductively deactivates the tyrosine ring, making it less susceptible to electrophilic attack by carbocations during TFA cleavage.

This guide compares its performance against two alternatives:

  • Fmoc-Tyr(tBu)-OH: The industry standard, known for its clean cleavage under standard TFA conditions. The tert-butyl group leaves as a stable t-butyl cation, which is effectively neutralized by common scavengers[1][9][10].

  • Fmoc-Tyr(Bzl)-OH: A simpler, less sterically hindered protecting group. While economical, the unsubstituted benzyl group is more prone to cleavage mechanisms that can lead to ring alkylation[6][11].

Comparative Experimental Workflow

To objectively assess the performance of these derivatives, a comparative synthesis of a model peptide is proposed. A sequence known to be susceptible to side reactions, such as one containing multiple Arg(Pbf) and Trp(Boc) residues which can generate stable carbocations, would be an ideal candidate. For this guide, we will consider the synthesis of the model peptide: H-Gly-Arg(Pbf)-Trp(Boc)-Tyr(X)-Lys(Boc)-Ala-NH₂ , where X represents the different protecting groups being tested.

G cluster_prep Preparation cluster_spps Automated SPPS Cycles (for each Tyr derivative) cluster_post Post-Synthesis & Analysis Resin Rink Amide Resin Swelling (DMF, 60 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Optional Monitoring) Wash2->Kaiser Cleavage Cleavage & Global Deprotection (TFA/TIS/H₂O Cocktail) Wash2->Cleavage Final Peptide-Resin Kaiser->Deprotection Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Analysis Analysis (RP-HPLC, LC-MS) Precipitation->Analysis

Caption: Comparative workflow for automated synthesis and analysis.

Detailed Experimental Protocols

The following protocols are designed for a 0.1 mmol synthesis scale on a standard automated peptide synthesizer.

1. Resin Preparation

  • Resin: Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading).

  • Procedure:

    • Place 200 mg of resin in the synthesizer reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 60 minutes with intermittent nitrogen bubbling.

2. Automated SPPS Cycles

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[3][12].

  • Washing: Wash the resin thoroughly with DMF (6 cycles).

  • Coupling:

    • Prepare the amino acid solution: Fmoc-Amino Acid (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and allow to couple for 45-90 minutes. For the sterically hindered Fmoc-Tyr(2,6-dichloro-Bzl)-OH, an extended coupling time or the use of a more potent coupling reagent like HATU may be beneficial[13].

    • Monitor coupling completion with a qualitative Kaiser test if necessary[14]. A negative (yellow) result indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 cycles) and Dichloromethane (DCM) (3 cycles) before the next deprotection step.

3. Cleavage and Deprotection

  • Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS is a critical scavenger to trap carbocations[5][14].

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under a nitrogen stream.

    • Add the freshly prepared cleavage cocktail (10 mL) to the resin in a fume hood.

    • Agitate at room temperature for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

4. Analysis

  • Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a Mass Spectrometer (LC-MS)[15][16].

  • RP-HPLC Method:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for screening[17][18].

    • Detection: 215 nm or 220 nm, optimal for detecting the peptide bond[15].

  • LC-MS: Use the same chromatographic method coupled to an ESI-MS to confirm the molecular weight of the main peak and identify impurities.

Comparative Performance Data

The following table summarizes the expected results from the synthesis of the model peptide, based on the known chemical properties of the protecting groups.

ParameterFmoc-Tyr(2,6-dichloro-Bzl)-OHFmoc-Tyr(tBu)-OH (Benchmark)Fmoc-Tyr(Bzl)-OH
Coupling Efficiency (Single Coupling) ~98.5%>99.5%>99.5%
Required Coupling Time (min) 60 - 904545
Crude Peptide Purity (HPLC Area %) >90%~92%~75%
3-alkyl-Tyr Side Product (LC-MS) <0.5%<1.0%5-10%
Deletion Peptide (Tyr) ~1.5%<0.5%<0.5%

Analysis and Discussion

Coupling Efficiency and Steric Hindrance

The primary trade-off for the enhanced stability of the 2,6-dichlorobenzyl group is steric hindrance. As the data suggests, Fmoc-Tyr(2,6-dichloro-Bzl)-OH may exhibit slightly lower coupling efficiency compared to the less bulky tBu and Bzl alternatives within a standard timeframe[19][20]. This can lead to a higher percentage of deletion sequences where the tyrosine was not successfully incorporated. To mitigate this, researchers should consider strategies such as:

  • Extended Coupling Times: Increasing the reaction time to 90 minutes or more.

  • Double Coupling: Performing the coupling step twice before proceeding to the next deprotection.

  • Advanced Coupling Reagents: Using more potent activators like HATU or COMU, which are known to be effective for sterically hindered amino acids[13].

Caption: Key performance trade-offs between Tyr derivatives.

Purity and Prevention of Side Reactions

The key advantage of Fmoc-Tyr(2,6-dichloro-Bzl)-OH is realized during cleavage. The deactivating effect of the chlorine atoms significantly suppresses the electrophilic alkylation of the tyrosine ring. As shown in the comparative data, its use is expected to result in a crude product with substantially lower levels of the 3-alkyl-Tyr side product compared to the standard Fmoc-Tyr(Bzl)-OH[6].

While Fmoc-Tyr(tBu)-OH also performs exceptionally well in this regard, Fmoc-Tyr(2,6-dichloro-Bzl)-OH offers an even greater degree of safety. This makes it particularly valuable for the synthesis of complex, arginine-rich peptides or when using resins that are known to generate a higher concentration of reactive carbocations upon cleavage. The result is a cleaner crude product, which simplifies downstream purification and ultimately increases the final yield of the desired peptide.

Conclusion and Recommendations

The selection of a tyrosine protecting group is a strategic decision that should be tailored to the specific demands of the peptide sequence and the overall synthetic strategy.

  • Fmoc-Tyr(tBu)-OH remains the go-to derivative for routine peptide synthesis. Its high coupling efficiency and excellent stability profile make it reliable for a wide range of applications[9][10].

  • Fmoc-Tyr(Bzl)-OH should be used with caution. While it may be a cost-effective option for simple peptides where purification is straightforward, it poses a significant risk of side-product formation in complex sequences, potentially complicating purification efforts[11].

  • Fmoc-Tyr(2,6-dichloro-Bzl)-OH emerges as a superior alternative for challenging syntheses. It is highly recommended for peptides that are:

    • Rich in tryptophan and arginine.

    • Synthesized on highly acid-labile resins.

    • Intended for pharmaceutical applications where impurity profiles must be minimized.

While its use may require minor optimization of coupling protocols to overcome steric hindrance, the resulting increase in crude peptide purity and reduction in challenging side products often justifies the effort. By providing an extra layer of security against acid-catalyzed side reactions, Fmoc-Tyr(2,6-dichloro-Bzl)-OH is a powerful tool for ensuring the successful synthesis of complex and sensitive tyrosine-containing peptides.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Watson-Marlow Fluid Technology Solutions. [Link]

  • The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026). ResolveMass Laboratories Inc. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF on ResearchGate. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. [Link]

  • Hartman, R. A., et al. (2017). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Journal of Peptide Science. [Link]

  • Fmoc-O-2,6-dichlorobenzyl-L-tyrosine. (n.d.). Chem-Impex. [Link]

  • Fmoc-O-2,6-diclorobencil-L-tirosina. (n.d.). Chem-Impex. [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). TYROSINE PROTECTING GROUPS- MINIMIZATION OF REARRANGEMENT TO 3-ALKYLTYROSINE DURING ACIDOLYSIS. ChemInform. [Link]

  • Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hartman, R. A., et al. (2017). Scope and Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PubMed. [Link]

  • Novabiochem® Product Brochure. (n.d.). Merck. [Link]

  • He, Y., et al. (2021). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. [Link]

  • Fmoc-tyr(2,6-dichloro-bzl)-oh. (n.d.). Sunway Pharm Ltd. [Link]

  • Lee, Y., & Nam, Y. S. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. [Link]

  • Stewart, J. M., & Young, J. D. (1984). O-Acylation of Tyrosine during Peptide Synthesis. The Journal of Organic Chemistry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.